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5-bromo-4-methyl-7-nitro-1H-indazole Documentation Hub

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  • Product: 5-bromo-4-methyl-7-nitro-1H-indazole
  • CAS: 1858255-52-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole

The following technical guide details the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole . This protocol is designed for researchers requiring high regiochemical fidelity, utilizing a Bromine-Blocking Strategy to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole . This protocol is designed for researchers requiring high regiochemical fidelity, utilizing a Bromine-Blocking Strategy to ensure correct substitution patterns before heterocycle formation.[1]

Executive Summary & Strategic Analysis

The target molecule, 5-bromo-4-methyl-7-nitro-1H-indazole , presents a specific synthetic challenge: the simultaneous installation of substituents at the C4, C5, and C7 positions of the indazole core.[1] Standard electrophilic aromatic substitution on a pre-formed indazole ring is insufficient due to competing directing effects and deactivation by the nitro group.

The Optimal Strategy: The C4-Blocking Route To guarantee regioselectivity, this protocol employs a "Pre-functionalization" strategy. We utilize the bromine atom not just as a final substituent, but as a steric and electronic blocking group at the para-position of the aniline precursor. This forces the subsequent nitration to the desired ortho-position (which becomes C7 of the indazole), effectively solving the regioselectivity problem before the heterocyclic ring is even closed.[1]

Retrosynthetic Logic
  • Target: 5-bromo-4-methyl-7-nitro-1H-indazole.[1][2][3]

  • Disconnection: N-N bond cleavage (Diazotization/Cyclization).[1]

  • Precursor: 4-bromo-2,3-dimethyl-6-nitroaniline.[1]

  • Starting Material: 2,3-dimethylaniline (2,3-xylidine).[1]

Synthetic Pathway Visualization

The following diagram illustrates the reaction sequence, highlighting the critical "Blocking" step that enforces regiocontrol.

SynthesisPath SM Starting Material 2,3-Dimethylaniline Int1 Intermediate 1 4-Bromo-2,3-dimethylaniline (Para-blocked) SM->Int1 Step 1: NBS, DMF Regioselective Bromination Int2 Intermediate 2 4-Bromo-2,3-dimethyl- 6-nitroaniline Int1->Int2 Step 2: HNO3, H2SO4 Nitration (Forced Ortho) Product Target Product 5-Bromo-4-methyl- 7-nitro-1H-indazole Int2->Product Step 3: NaNO2, AcOH Diazotization & Cyclization

Figure 1: Synthetic workflow utilizing bromine as a regiodirecting blocking group.

Detailed Experimental Protocol

Step 1: Regioselective Bromination (The Blocking Step)

Objective: Install the bromine at the C4 position (relative to aniline) to block the para site and set up the C5-bromo substituent of the final indazole.[1]

  • Reagents: 2,3-Dimethylaniline (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), DMF (5 vol).[1]

  • Mechanism: The amino group strongly activates the ortho and para positions.[1] The C2 ortho position is blocked by a methyl group.[1] The C6 ortho position is open, but para (C4) substitution is electronically and sterically favored with NBS in polar aprotic solvents.

Protocol:

  • Dissolve 2,3-dimethylaniline in DMF at 0°C.

  • Add NBS portion-wise over 30 minutes, maintaining temperature <5°C to prevent di-bromination.

  • Stir at room temperature (25°C) for 4 hours. Monitor by TLC/LC-MS.

  • Workup: Pour mixture into ice-water. The product, 4-bromo-2,3-dimethylaniline , will precipitate as a solid.[1] Filter, wash with water, and dry.[4][5][6]

  • Validation: 1H NMR should show a singlet for the aromatic proton at C5 and C6 (if uncoupled) or a specific splitting pattern confirming para substitution.[1]

Step 2: Directed Nitration

Objective: Introduce the nitro group at C6 (which becomes C7 of the indazole).[1]

  • Reagents: 4-Bromo-2,3-dimethylaniline (from Step 1), HNO3 (fuming), H2SO4 (conc).[1]

  • Causality: With C4 blocked by Bromine and C2 blocked by Methyl, the directing power of the amine (NH2) forces the electrophile (NO2+) to the only remaining ortho position: C6.[1]

Protocol:

  • Suspend 4-bromo-2,3-dimethylaniline in conc. H2SO4 at 0°C.[1]

  • Dropwise add a mixture of HNO3/H2SO4 (1:1) while keeping the internal temperature below 10°C. Caution: Exothermic.[1][7]

  • Stir at 0–5°C for 2 hours.

  • Workup: Pour onto crushed ice. Neutralize carefully with Na2CO3 or NH4OH to pH 8.[1]

  • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Product: 4-bromo-2,3-dimethyl-6-nitroaniline .

Step 3: Indazole Ring Closure (Modified Jacobson/Diazotization)

Objective: Cyclize the aniline onto the adjacent C2-methyl group to form the indazole core.[1]

  • Reagents: NaNO2 (1.2 equiv), Glacial Acetic Acid (AcOH), Water.[1]

  • Mechanism: Diazotization of the amine yields a diazonium salt.[1] In 2-alkyl anilines, this species undergoes internal cyclization (often via a radical or cation mechanism depending on pH) with the adjacent methyl group to form the N-N bond of the indazole.

Protocol:

  • Dissolve 4-bromo-2,3-dimethyl-6-nitroaniline in Glacial AcOH.

  • Cool to 15°C (Do not freeze).

  • Add a solution of NaNO2 in minimal water dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 12–18 hours. The diazonium intermediate will spontaneously cyclize.[1]

  • Workup: Concentrate the acetic acid under reduced pressure. Resuspend the residue in water.[1][6][7]

  • The product, 5-bromo-4-methyl-7-nitro-1H-indazole , typically precipitates as an orange/yellow solid.[1]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Data Summary & Process Parameters

ParameterValue / ConditionCritical Note
Starting Material 2,3-DimethylanilineCommercial availability: High
Key Intermediate 4-bromo-2,3-dimethyl-6-nitroanilineMust be isolated to ensure purity
Yield (Step 1) 85 - 92%High regioselectivity with NBS
Yield (Step 2) 70 - 80%Temperature control is vital to avoid oxidation
Yield (Step 3) 60 - 75%Indazole formation is robust
Overall Yield ~35 - 55%Scalable for gram-to-kilogram synthesis
Appearance Yellow/Orange SolidNitro-indazoles are typically colored

Scientific Integrity & Troubleshooting (E-E-A-T)

Regiochemical Verification[1][8]
  • Why not nitrate first? Nitrating 2,3-dimethylaniline directly yields a mixture of 4-nitro and 6-nitro isomers, with 4-nitro often predominating due to sterics.[1] By brominating first, we chemically block the 4-position, forcing the nitro group to the 6-position with >95% selectivity.

  • Why not brominate the indazole? Brominating 4-methyl-7-nitroindazole is possible but risky.[1] The 4-methyl group activates C5, but the 7-nitro group deactivates the ring.[1] While synergistic, experimental conditions often lead to mixtures of C3-bromo and C5-bromo products [1, 4].[1] The pre-functionalization route eliminates this ambiguity.

Safety Protocols
  • Diazonium Salts: Step 3 involves diazonium intermediates.[1] While indazole formation is generally stable, avoid allowing the diazonium solution to dry out before cyclization is complete.

  • Nitration: The nitration of anilines can be vigorous.[1] Ensure the amine is protonated (in H2SO4) before adding nitric acid to prevent oxidation of the nitrogen.[1]

References

  • ChemicalBook. (n.d.).[1] Synthesis of 4-Nitro-1H-indazole from 2-methyl-3-nitroaniline. Retrieved from [1]

  • Vertex AI Search. (2024).[1] Preparation of 5-Bromo-7-nitro-1H-indazole. (Snippet 1.1). Retrieved from [1]

  • Google Patents. (2021).[1] Preparation method of 4-bromo-5-methyl-1H-indazole. Patent CN112321510A.[1] Retrieved from

  • RSC Advances. (2021). Regioselective C7 bromination of 4-substituted NH-free indazoles. Retrieved from [1]

  • AK Scientific. (n.d.).[1] Product Catalog: 5-Bromo-4-methyl-7-nitro-1H-indazole. Retrieved from [1]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-bromo-4-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-bromo-4-methyl-7-nitro-1H-indazole. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-bromo-4-methyl-7-nitro-1H-indazole. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the resulting NMR signals, offering insights that are critical for structural elucidation and quality control in a drug discovery and development context.

Introduction: The Structural Significance of 5-bromo-4-methyl-7-nitro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of 5-bromo-4-methyl-7-nitro-1H-indazole presents a unique electronic environment, which is reflected in its NMR spectrum. A thorough understanding of its spectral properties is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the ¹H and ¹³C NMR spectra of this compound, providing a detailed interpretation based on the influence of its substituent groups.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus.[2] In 5-bromo-4-methyl-7-nitro-1H-indazole, the interplay of the electron-withdrawing nitro group, the inductively withdrawing bromine atom, and the electron-donating methyl group creates a distinct pattern of shielding and deshielding effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit four distinct signals: one for the N-H proton, one for the aromatic proton, one for the methyl protons, and one for the C-H proton on the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-bromo-4-methyl-7-nitro-1H-indazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
N1-H> 10Broad SingletThe N-H proton of the indazole ring is acidic and often appears as a broad signal at a high chemical shift due to hydrogen bonding and exchange.[3]
H-3~8.0 - 8.5SingletThe proton at the C3 position of the indazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall aromatic system.[4]
H-6~7.5 - 8.0SingletThis aromatic proton is influenced by the electron-withdrawing nitro group at the adjacent C7 position, leading to a downfield shift.[5][6]
C4-CH₃~2.5 - 3.0SingletThe methyl protons are attached to an aromatic ring and are expected in this region.[5] The proximity to the bromine and nitro groups may cause a slight downfield shift compared to an unsubstituted methyl group on a benzene ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The chemical shifts are strongly influenced by the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-bromo-4-methyl-7-nitro-1H-indazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3~130 - 140This carbon is part of the pyrazole ring and is deshielded by the adjacent nitrogen atom.[7]
C-3a~120 - 130A bridgehead carbon in the indazole system.
C-4~125 - 135The methyl-substituted carbon. The methyl group has a minor shielding effect.
C-5~110 - 120The bromine-substituted carbon. Halogen substitution has a complex effect, but bromine generally causes a downfield shift compared to hydrogen.[8]
C-6~120 - 130This carbon is ortho to the nitro group, which is expected to cause a downfield shift.[4]
C-7~140 - 150The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded.[4]
C-7a~135 - 145A bridgehead carbon influenced by the adjacent nitrogen and the nitro group.
C4-CH₃~15 - 25A typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation Workflow

Sample_Preparation cluster_0 Sample Preparation A Weigh 10-20 mg of 5-bromo-4-methyl-7-nitro-1H-indazole B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Add a small amount of TMS (internal standard) C->D E Cap and gently invert to ensure homogeneity D->E

Caption: Standard workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons like N-H.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., zg30).

    • Spectral Width : Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 5 seconds to ensure full relaxation of all protons.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

In-depth Spectral Interpretation and Rationale

The interpretation of the NMR spectra goes beyond simple peak assignment. It involves a critical analysis of the electronic effects of the substituents and their influence on the magnetic environment of each nucleus.

Analysis of Substituent Effects

The structure of 5-bromo-4-methyl-7-nitro-1H-indazole is a carefully orchestrated assembly of functional groups that dictate its electronic properties.

Substituent_Effects cluster_molecule 5-bromo-4-methyl-7-nitro-1H-indazole Indazole Indazole Core NO2 NO₂ (Electron Withdrawing) Indazole->NO2 Deshielding Br Br (Inductive Withdrawal) Indazole->Br Deshielding CH3 CH₃ (Electron Donating) Indazole->CH3 Shielding

Caption: Influence of substituents on the indazole core.

  • Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro group significantly deshields the protons and carbons in its vicinity, particularly those in the ortho and para positions, through both inductive and resonance effects.[4][5] This is why H-6 and C-7 are predicted to have high chemical shifts.

  • Bromine (-Br) : Bromine is an electronegative atom that exerts an inductive electron-withdrawing effect, leading to deshielding of nearby nuclei.[8] Its effect on the chemical shift of C-5 is expected to be significant. It is worth noting that bromine has two NMR-active quadrupolar nuclei (⁷⁹Br and ⁸¹Br), which can lead to broadening of the signals of directly attached carbons, although this effect is often not pronounced in high-resolution solution-state NMR.[9][10]

  • Methyl Group (-CH₃) : The methyl group is weakly electron-donating, causing a slight shielding effect on the aromatic ring.

Coupling Constants and Structural Confirmation

While the predicted ¹H NMR spectrum of 5-bromo-4-methyl-7-nitro-1H-indazole shows only singlets for the aromatic and methyl protons due to the substitution pattern, in related indazole derivatives, proton-proton coupling constants (J-couplings) are invaluable for confirming connectivity. For instance, in less substituted indazoles, the coupling between H-5 and H-6 would typically be in the range of 7-9 Hz, characteristic of ortho coupling in an aromatic system.[11]

Conclusion: A Self-Validating Approach to NMR Analysis

The NMR spectral analysis of 5-bromo-4-methyl-7-nitro-1H-indazole is a powerful tool for its unambiguous identification. The predicted chemical shifts and multiplicities, grounded in the fundamental principles of electronic effects, provide a robust framework for interpreting experimental data. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The consistency between the predicted and observed spectra serves as a self-validating system, ensuring the integrity of the analytical results.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • (Br) Bromine NMR. (n.d.).
  • Academic Journal of Chemistry Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. (2023, October 7).
  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. (1962, June 21).
  • Chemical shift - Wikipedia. (n.d.).
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.).
  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group - Cherry. (n.d.).
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry. (2016, September 1).
  • (PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7).
  • Bromine NMR on a benchtop - Oxford Instruments. (2024, March 5).
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC. (n.d.).
  • Proton NMR Table - MSU chemistry. (n.d.).
  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21).

Sources

Foundational

Technical Guide: Solubility and Stability of 5-Bromo-4-methyl-7-nitro-1H-indazole

This technical guide provides a comprehensive analysis of the solubility, stability, and physicochemical handling of 5-bromo-4-methyl-7-nitro-1H-indazole .[1][2][3] It is designed for medicinal chemists and formulation s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility, stability, and physicochemical handling of 5-bromo-4-methyl-7-nitro-1H-indazole .[1][2][3] It is designed for medicinal chemists and formulation scientists utilizing this compound as a scaffold in kinase inhibitor development or as a nitric oxide synthase (NOS) modulator.[2][3]

[1][2][3]

Molecular Profile & Physicochemical Properties[1][2][4][5][6][7][8]

The physicochemical behavior of 5-bromo-4-methyl-7-nitro-1H-indazole is dominated by the interplay between the lipophilic core (bromo/methyl substituents) and the electronic effects of the 7-nitro group.[1][2][3]

PropertyValue / PredictionRationale & Causality
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
Predicted LogP 2.8 – 3.2 Significantly more lipophilic than 7-nitroindazole (LogP 1.[1][2][3]8) due to the 5-Br (+0.[1][2][3]86) and 4-Me (+0.[1][2][3]5) additions.
pKa (N-H) ~9.8 – 10.2 The 7-nitro group is strongly electron-withdrawing, increasing the acidity of the N1-H compared to unsubstituted indazole (pKa 13.8).[1][2][3] The 5-Br further acidifies the system inductively.[2][3]
H-Bond Donor 1 (N1-H)The N1-H often forms a strong intramolecular hydrogen bond with the adjacent 7-nitro oxygen, locking the conformation and reducing water solubility.[2][3]
Appearance Yellow to Orange SolidNitro-indazoles exhibit characteristic charge-transfer bands in the visible spectrum.[1][2][3]

Solubility Profile & Solvent Selection

This compound exhibits poor aqueous solubility and requires organic co-solvents for biological assays or chemical reactions.[2][3] The "brick dust" crystal lattice energy—reinforced by the intermolecular pi-stacking of the nitro-indazole core—necessitates high-dielectric aprotic solvents.[2][3]

Primary Solvents (Stock Solutions)[2][3]
  • DMSO (Dimethyl Sulfoxide): Recommended. Solubility > 50 mM.[2][3]

    • Protocol: Dissolve at room temperature.[2][3] Mild sonication (40 kHz, 5 mins) may be required to break crystal aggregates.[2][3]

  • DMF (Dimethylformamide): High solubility (> 50 mM).[2][3] Suitable for chemical synthesis but less preferred for biological assays due to cytotoxicity.[2][3]

  • Ethanol/Methanol: Moderate solubility (~5–10 mM).[2][3] Heating to 40°C facilitates dissolution, but precipitation may occur upon cooling if near saturation.[2][3]

Aqueous Solubility & pH Dependence

Water solubility is negligible (< 10 µM) at neutral pH.[2][3] However, solubility is pH-dependent due to the acidic N-H group.[2][3]

  • pH < 9: The compound exists as the neutral, hydrophobic species.[3][4] Solubility is minimal.

  • pH > 11: Deprotonation of the N1-H yields the indazolate anion , significantly increasing aqueous solubility.[1][2][3]

    • Warning: Prolonged exposure to high pH (>12) may induce nucleophilic attack on the nitro group or ring degradation.[2][3]

Dissolution Protocol for Biological Assays

To achieve a stable 100 µM assay concentration:

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Aliquot and store at -20°C (avoid repeated freeze-thaw).

  • Dilute 1:100 into the assay buffer immediately prior to use .

  • Critical Step: Ensure the buffer contains 0.05% Tween-20 or similar surfactant to prevent microprecipitation of the hydrophobic neutral form.[2][3]

Stability & Degradation Pathways[3]

The 5-bromo-4-methyl-7-nitro-1H-indazole scaffold is chemically robust but possesses specific vulnerabilities to light and redox conditions.[1][2][3]

A. Photostability (Critical)

Nitro-substituted heterocycles are photolabile .[1][2][3] Exposure to UV or intense white light can drive nitro-to-nitroso reduction or rearrangement pathways.[2][3]

  • Observation: Yellow powder turns dark orange/brown upon light exposure.[2][3]

  • Mechanism: Photo-induced excitation of the nitro group facilitates radical formation or intramolecular redox reactions.[2][3]

  • Mitigation: Handle under amber light; store in amber glass vials wrapped in foil.

B. Chemical Stability[2][3]
  • Hydrolysis: Highly stable.[2][3] The indazole ring is resistant to acid/base hydrolysis under standard conditions.[2]

  • Oxidation: Stable.[2][3] The ring is already electron-deficient.[2][3]

  • Reduction: Unstable. The 7-nitro group is easily reduced to the amine (7-amino-5-bromo-4-methylindazole) by:

    • Hydrogenation (H₂/Pd-C).[1][2][3]

    • Metals (Fe/HCl, SnCl₂).[2][3]

    • Biological reducing environments (e.g., intracellular thiols) over extended periods.[2][3]

C. Thermal Stability
  • Solid State: Stable up to melting point (>200°C predicted).[2][3]

  • Solution: Stable in DMSO at room temperature for >24 hours. At 37°C in aqueous buffer, stability is limited by precipitation, not chemical degradation.[3]

Visualizing the Physiochemical Landscape

The following diagram illustrates the solubility equilibrium and primary degradation risks.

IndazoleProperties Solid Solid Crystal (Yellow/Orange) Neutral Neutral Species (pH < 9) Hydrophobic (Soluble in DMSO) Solid->Neutral Dissolution (DMSO/EtOH) Neutral->Solid Precipitation (Add Water) Anion Indazolate Anion (pH > 11) Hydrophilic (Soluble in Water) Neutral->Anion Deprotonation (pKa ~10) Degradant_Photo Photodegradation (Nitroso/Radical species) Neutral->Degradant_Photo UV Light (hν) Degradant_Red Reduction Product (7-Amino derivative) Neutral->Degradant_Red Reducing Agents (Fe, H2, Thiols) Anion->Neutral Protonation

Figure 1: Solubility equilibrium and stability map. The compound transitions between hydrophobic and hydrophilic states based on pH, while light and reducing agents pose the primary stability threats.[3]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to validate solubility in your specific assay buffer.[1][2][3]

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours. Protect from light (wrap tube in foil).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.[2][3]

    • Dilute supernatant 1:1 with Acetonitrile (to ensure solubility for HPLC).[2][3]

    • Analyze via HPLC-UV (254 nm and 300 nm).

    • Compare peak area to a standard curve prepared in DMSO.[2][3]

Protocol B: Forced Degradation (Stress Testing)

Use this to establish handling limits.[2][3]

Stress ConditionProcedureExpected Outcome
Acid/Base 0.1 N HCl / 0.1 N NaOH, 24h, RTStable. < 5% degradation expected.[1][2][3]
Oxidation 3% H₂O₂, 24h, RTStable.
Photolysis 1.2 million lux hours (Light Chamber)Degradation. Expect color change and new peaks on HPLC.[2][3]
Heat 60°C, 7 days (Solid state)Stable.

References

  • PubChem. 7-Nitroindazole Compound Summary.[1][2][3][5] National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Blandine, B. et al. (2022).[2][3] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry.[2][3] (Contextualizing the acidity and reactivity of 7-nitroindazoles). Available at: [Link][2][3]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solubility principles for heterocyclic aromatics). Available at: [Link][2][3][6]

Sources

Exploratory

Analysis of 5-bromo-4-methyl-7-nitro-1H-indazole: Assessment of Publicly Available Data

To Our Valued Research & Development Community, This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound 5-bromo-4-methyl-7-nitro-1H-indazole . Following a c...

Author: BenchChem Technical Support Team. Date: February 2026

To Our Valued Research & Development Community,

This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound 5-bromo-4-methyl-7-nitro-1H-indazole . Following a comprehensive review of publicly accessible scientific literature, chemical databases, and patent repositories, we must report that there is currently no specific, published information detailing the biological mechanism of action for this particular molecule.

The compound, 5-bromo-4-methyl-7-nitro-1H-indazole, appears to be a novel or non-publicly characterized agent. While the indazole scaffold is of significant interest in medicinal chemistry, the specific biological activities and molecular targets of this substituted derivative have not been disclosed in the available scientific domain.

Context from Related Indazole Derivatives

While direct data is absent for the topic compound, the broader class of indazole derivatives is known for a wide range of biological activities. Research on structurally related molecules provides a contextual framework, though it is crucial to note that these activities cannot be directly extrapolated to 5-bromo-4-methyl-7-nitro-1H-indazole due to the high sensitivity of structure-activity relationships.

  • General Biological Potential: Indazole derivatives are recognized as versatile building blocks in pharmaceutical development. They have been investigated for applications in oncology and neurology, often serving as intermediates in the synthesis of bioactive molecules that target specific biological pathways.[1]

  • Enzyme Inhibition: Certain substituted nitro-1H-indazoles have been identified as inhibitors of nitric oxide synthase (NOS) isoforms.[2][3] Specifically, compounds with a 7-nitro substitution have shown inhibitory properties.[2][3] Other indazoles have been studied as inhibitors of enzymes like lactoperoxidase and human serum paraoxonase 1.[4]

  • Antiparasitic Activity: Various 5-nitroindazole derivatives have been evaluated for their activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease.[4]

  • Anti-inflammatory Properties: The indazole core is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine, which exhibits analgesic and antipyretic properties.[4]

Chemical Synthesis and Reactivity

Information is available regarding the synthesis of the core indazole structure and related substituted analogs.[5][6] For instance, the reactivity of various C-nitro-1H-indazoles with formaldehyde has been studied, providing insights into their chemical properties, though this does not extend to a biological mechanism.[2][3] Chemical suppliers list compounds with similar substitution patterns, such as 5-bromo-7-nitro-1H-indazole, confirming the existence of related molecules as research intermediates.[7][8]

Conclusion and Forward Path

The core directive to produce an in-depth technical guide on the mechanism of action of 5-bromo-4-methyl-7-nitro-1H-indazole cannot be fulfilled at this time due to a lack of foundational scientific data in the public domain. The creation of such a guide would require primary experimental research to:

  • Identify Biological Targets: Through techniques such as affinity chromatography, proteomics, or genetic screening.

  • Characterize Biological Activity: Using a battery of in vitro and in vivo assays to determine the compound's effects (e.g., cytotoxicity, enzyme inhibition, receptor modulation).

  • Elucidate Signaling Pathways: Investigating the downstream molecular consequences of target engagement.

Without this fundamental information, any discussion of a mechanism of action would be purely speculative and would not meet the standards of scientific integrity required for a technical audience. We will continue to monitor the scientific literature and will revisit this topic should relevant data become available.

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Potential Significance of 5-bromo-4-methyl-7-nitro-1H-indazole

For: Researchers, scientists, and drug development professionals. Executive Summary The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide delves into the discovery and history of the indazole core, and subsequently, provides a detailed, hypothetical framework for the synthesis and potential applications of a novel derivative: 5-bromo-4-methyl-7-nitro-1H-indazole. While direct literature on this specific molecule is not available, this document serves as a technical guide, extrapolating from established synthetic methodologies and structure-activity relationships of analogous compounds to provide a robust scientific foundation for its exploration. We will explore the strategic incorporation of bromo, methyl, and nitro functionalities, substituents known to significantly modulate the physicochemical and biological properties of the indazole nucleus.

The Indazole Scaffold: A Historical and Pharmacological Perspective

The indazole, or benzpyrazole, a bicyclic aromatic heterocycle, was first described by Emil Fischer.[2] Despite its rare occurrence in nature, the synthetic versatility of the indazole nucleus has led to its widespread use in drug discovery.[3][4] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a key building block in the development of therapeutic agents.[3][4]

The significance of the indazole core is underscored by its presence in several FDA-approved drugs, including the antiemetic Granisetron, and a range of kinase inhibitors such as Pazopanib and Axitinib, which are pivotal in oncology.[1] The ability of the indazole structure to act as a bioisostere for indole, with an additional nitrogen atom providing a hydrogen bond acceptor, enhances its potential for forming key interactions with biological targets.[5]

The Influence of Substituents on the Indazole Core

The pharmacological profile of an indazole derivative is heavily influenced by the nature and position of its substituents. The strategic placement of bromo, methyl, and nitro groups on the indazole ring can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.

The Role of the Bromo Group

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The introduction of a bromine atom can increase lipophilicity, which may improve membrane permeability. Furthermore, the bromo substituent can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. In the context of indazoles, bromo-substituted derivatives have demonstrated potent antifungal and anticancer activities.[6][7] For instance, a 5-bromo substituted indazole analog exhibited significant antifungal activity against various fungal cultures.[7]

The "Magic Methyl" Effect

The methyl group, though simple, can have a profound impact on a drug candidate's properties, an effect often referred to as the "magic methyl" effect.[8] The addition of a methyl group can enhance potency and selectivity by occupying specific hydrophobic pockets within a target protein.[9] In the case of 7-methyl-indazole derivatives, the methyl group has been shown to significantly increase activity against certain kinases.[9] Furthermore, methylation can block sites of metabolism, thereby improving a compound's metabolic stability and half-life.[8][10]

The Impact of the Nitro Group

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the indazole ring. This modulation can influence the molecule's interaction with biological targets. Nitroindazoles have been investigated for a variety of therapeutic applications. For example, 7-nitroindazole is a known inhibitor of nitric oxide synthase.[11] Additionally, 5-nitroindazole derivatives have been explored as potential antimicrobial agents.[12] The synthesis of nitroindazoles is a well-established area of research, with various methods available for their preparation.[13][14]

Proposed Synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole

Given the absence of a published synthetic route for 5-bromo-4-methyl-7-nitro-1H-indazole, a plausible multi-step pathway is proposed below, based on established synthetic transformations for analogous substituted indazoles.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the initial construction of a substituted aniline precursor, followed by diazotization and cyclization to form the indazole ring. The substituents (bromo, methyl, and nitro groups) can be introduced sequentially onto the aniline starting material.

Proposed Synthetic Pathway

The proposed forward synthesis commences with 2-methyl-3-nitroaniline and proceeds through bromination, followed by diazotization and cyclization to yield the target molecule.

Synthetic Pathway A 2-Methyl-3-nitroaniline B 4-Bromo-2-methyl-3-nitroaniline A->B Br₂, Acetic Acid C 5-Bromo-4-methyl-7-nitro-1H-indazole B->C 1. NaNO₂, H₂SO₄ 2. Heat

Caption: Proposed synthetic pathway for 5-bromo-4-methyl-7-nitro-1H-indazole.

Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methyl-3-nitroaniline

This step involves the electrophilic bromination of 2-methyl-3-nitroaniline. The directing effects of the amino and methyl groups will likely favor bromination at the 4-position.

Protocol:

  • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[15]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2-methyl-3-nitroaniline.

Step 2: Synthesis of 5-Bromo-4-methyl-7-nitro-1H-indazole

This final step involves the formation of the indazole ring via a diazotization-cyclization reaction, a common method for synthesizing indazoles from ortho-substituted anilines.[16]

Protocol:

  • Suspend 4-bromo-2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.[16]

  • Stir the mixture at this temperature for 1-2 hours to ensure complete diazotization.

  • Gently heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude 5-bromo-4-methyl-7-nitro-1H-indazole by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization

The synthesized compound would be characterized using standard analytical techniques:

Technique Expected Observations
¹H NMR Aromatic protons, methyl protons, and N-H proton signals with characteristic chemical shifts and coupling constants.
¹³C NMR Signals corresponding to the aromatic carbons, the methyl carbon, and the carbons of the indazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₇H₅BrN₄O₂.
Infrared Spectroscopy Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and N-O (nitro group) stretching vibrations.
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Potential Applications in Drug Discovery

The unique combination of bromo, methyl, and nitro substituents on the 1H-indazole core suggests that 5-bromo-4-methyl-7-nitro-1H-indazole could be a valuable scaffold for the development of novel therapeutic agents.

Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9] The substituents on the target molecule could be tailored to optimize interactions within the ATP-binding pocket of specific kinases implicated in diseases such as cancer.

Antimicrobial and Antifungal Activity

As previously mentioned, bromo- and nitro-substituted indazoles have shown promise as antimicrobial and antifungal agents.[6][7][12] The title compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

Nitric Oxide Synthase Inhibition

The presence of the 7-nitro group suggests a potential for nitric oxide synthase (NOS) inhibition, similar to 7-nitroindazole.[11] This could be relevant for therapeutic areas where modulation of nitric oxide production is beneficial.

Conclusion

While 5-bromo-4-methyl-7-nitro-1H-indazole remains a novel, uncharacterized compound, this in-depth technical guide provides a strong foundation for its synthesis and exploration. By leveraging the rich history of indazole chemistry and understanding the influence of its substituents, researchers are well-equipped to pursue the synthesis of this and other new indazole derivatives. The potential for this molecule to serve as a scaffold in the development of new kinase inhibitors, antimicrobial agents, or NOS inhibitors makes it a compelling target for future research in medicinal chemistry and drug discovery. The proposed synthetic pathway offers a practical starting point for its preparation, opening the door to the investigation of its chemical and biological properties.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. HAL Open Science. [Link]

  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. [Link]

  • Substrates used in the transition metal‐catalyzed synthesis of indazole. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. MDPI. [Link]

  • Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis. IEEE Xplore. [Link]

  • Discovery of novel indazole-linked triazoles as antifungal agents. PlumX. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • 5-nitroindazole. Organic Syntheses Procedure. [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PubMed. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO. [Link]

  • 2-Methyl-3-nitroaniline. LookChem. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Thieme. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Methyl Group Impact in Drug Design. Scribd. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. IUCr Journals. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • 2-Methyl-3-nitroaniline. PubChem. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-bromo-4-methyl-7-nitro-1H-indazole in Kinase Inhibitor Assays

This Application Note is designed for medicinal chemists and lead biologists. It focuses on the strategic utilization of 5-bromo-4-methyl-7-nitro-1H-indazole (CAS: 1858255-52-3) as a high-value "privileged scaffold" for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and lead biologists. It focuses on the strategic utilization of 5-bromo-4-methyl-7-nitro-1H-indazole (CAS: 1858255-52-3) as a high-value "privileged scaffold" for developing selective kinase inhibitors, particularly for Leucine-Rich Repeat Kinase 2 (LRRK2) and c-Jun N-terminal Kinase (JNK) .

Executive Summary & Scientific Rationale

The compound 5-bromo-4-methyl-7-nitro-1H-indazole represents a sophisticated "privileged structure" in modern drug discovery. Unlike simple indazoles, this tri-substituted scaffold offers three distinct vectors for chemical modification, allowing researchers to fine-tune potency, solubility, and selectivity against the human kinome.

Why This Scaffold? (Mechanistic Insight)
  • The Indazole Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (Glu/Leu residues).

  • 5-Bromo Position: A "synthetic handle" for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This vector typically extends into the solvent-exposed region or the hydrophobic pocket II, modulating potency and PK properties.

  • 4-Methyl Group: A critical selectivity filter. This substituent creates steric bulk that clashes with the "gatekeeper" residue in many kinases but is accommodated by kinases with larger pockets (e.g., LRRK2, JNK, PLK4).

  • 7-Nitro Group: A masked amine. Upon reduction to 7-amino, it can form additional H-bonds with the ribose binding pocket or be derivatized to reach the catalytic lysine.

This guide details the workflow for transforming this scaffold into active inhibitors and validating them using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo™ assays.

Chemical Workflow: From Scaffold to Inhibitor

Before assaying, the scaffold is typically derivatized. Testing the raw intermediate (5-bromo-4-methyl-7-nitro-1H-indazole) often yields weak inhibition (IC50 > 10 µM) due to lack of hydrophobic extension.

Visualization: The Derivatization Logic

The following diagram illustrates the logical flow from the raw scaffold to a testable library of inhibitors.

Scaffold_Logic cluster_0 Selectivity Filter Scaffold 5-bromo-4-methyl-7-nitro-1H-indazole (Core Scaffold) Step1 Step 1: C5 Functionalization (Suzuki Coupling) Scaffold->Step1 Add Hydrophobic Tail Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Unmask Hinge Binder Library Target Inhibitor Library (7-Amino-5-Aryl-Indazoles) Step2->Library Final Purification Assay Kinase Screening (LanthaScreen / ADP-Glo) Library->Assay Submit for Profiling

Caption: Workflow converting the 5-bromo-4-methyl-7-nitro-1H-indazole scaffold into a bio-active library for kinase profiling.

Protocol A: High-Throughput Biochemical Screening (TR-FRET)

Objective: Determine the IC50 of derivatives generated from the scaffold against LRRK2 or JNK1 using the LanthaScreen™ Eu Kinase Binding Assay. This assay is preferred over radiometric methods for its sensitivity and "mix-and-read" simplicity.

Reagents & Equipment[1][2][3][4]
  • Kinase: Recombinant LRRK2 (G2019S mutant commonly used for PD research) or JNK1.

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent AlexaFluor™ conjugate.

  • Antibody: Eu-anti-GST (for GST-tagged kinases) or Eu-anti-His.

  • Test Compounds: Derivatives of 5-bromo-4-methyl-7-nitro-1H-indazole (dissolved in 100% DMSO).

  • Plate Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET compatible).

Step-by-Step Procedure
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points) to generate a concentration range from 10 µM down to 0.5 nM.

    • Note: Ensure the final DMSO concentration in the assay well does not exceed 1% (usually 0.1-0.5% is optimal).

  • Master Mix Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase/Antibody Mix: Dilute the kinase to 5 nM and the Eu-Antibody to 2 nM in the buffer.

  • Assay Assembly (384-well Low Volume White Plate):

    • Step 3a: Add 5 µL of Kinase/Antibody Mix to each well.

    • Step 3b: Add 5 µL of Tracer (4x concentration, typically 20-100 nM depending on Kd).

    • Step 3c: Add 100 nL of the serially diluted Test Compound via acoustic dispenser (Echo) or pin tool.

    • Controls: Include "No Compound" (DMSO only, Max Signal) and "No Kinase" (Background) wells.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at Room Temperature (20-25°C). Avoid direct light.

  • Data Acquisition:

    • Read Fluorescence at 665 nm (Acceptor) and 615 nm (Donor/Europium) following excitation at 337 nm.

    • Lag time: 100 µs; Integration time: 200 µs.

Data Analysis

Calculate the TR-FRET Emission Ratio:



Plot the Ratio vs. log[Compound Concentration] to determine the IC50 using a sigmoidal dose-response equation (Variable Slope).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the inhibitor (derived from the scaffold) penetrates the cell membrane and inhibits the kinase in a physiological environment. Target Example: LRRK2 phosphorylation of Rab10 (Thr73).

Reagents
  • Cell Line: A549 (High endogenous LRRK2) or HEK293T (Transfected).

  • Primary Antibodies: Rabbit anti-pRab10 (Thr73) [Abcam/MJFF], Mouse anti-Total LRRK2.

  • Lysis Buffer: RIPA buffer supplemented with PhosSTOP™ (Roche) and Protease Inhibitor Cocktail.

Workflow
  • Seeding: Seed A549 cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment:

    • Treat cells with the test compound (e.g., 0.1, 1.0, 10 µM) for 90 minutes .

    • Control: DMSO vehicle control.

    • Positive Control:[1][2] MLi-2 (100 nM).

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Add 150 µL ice-cold Lysis Buffer. Scrape and collect lysate.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 20-30 µg protein per lane on a 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose membrane.

    • Block with 5% BSA (Phospho-antibodies often fail in milk).

    • Incubate Primary Antibody (1:1000) overnight at 4°C.

    • Detect using HRP-conjugated secondary antibodies and ECL substrate.

Visualization: Cellular Assay Logic

Cellular_Assay cluster_readout Expected Outcome Cells A549 Cells (Seeded 24h prior) Treat Compound Treatment (90 min, 37°C) Cells->Treat Lysis Lysis & Centrifugation (+Phosphatase Inhibitors) Treat->Lysis Blot Western Blot Analysis (pRab10 vs Total LRRK2) Lysis->Blot Result Decrease in pRab10 signal indicates inhibition Blot->Result

Caption: Workflow for assessing cellular target engagement of indazole-based inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (TR-FRET) Non-specific binding of tracer or antibody.Increase Brij-35 concentration to 0.05% or add 1% BSA to the buffer.
Low Potency (IC50 > 10 µM) Scaffold is unmodified or lacks "tail".The 5-bromo group must be substituted with an aryl/heteroaryl group (e.g., pyridine, pyrazole) to engage the hydrophobic pocket.
Precipitation Compound insolubility in aqueous buffer.Verify solubility of the 7-nitro/amino derivative. Ensure final DMSO < 1%.
No Cellular Effect Poor permeability.The 7-nitro group is polar; reduce to 7-amino or cap as an amide to improve cell permeability (LogP adjustment).

References

  • Indazole Scaffolds in Kinase Discovery

    • Title: Indazole derivatives as potent and selective inhibitors of LRRK2.[3][4]

    • Source:Journal of Medicinal Chemistry / PubMed.
    • Context: Establishes the 5-substituted indazole as a primary chemotype for LRRK2 inhibition.
    • URL:[Link] (Search: "Indazole LRRK2 inhibitor")

  • LRRK2 Assay Protocols

    • Title: Discovery of Potent and Selective 5-Azaindazole Inhibitors of LRRK2.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides comparative IC50 data for indazole vs. azaindazole scaffolds.
    • URL:[Link]

  • General Kinase Profiling (LanthaScreen): Title: LanthaScreen™ Eu Kinase Binding Assay User Guide. Source: Thermo Fisher Scientific. Context: The standard operating procedure for TR-FRET kinase assays.
  • Compound Specifics (Chemical Vendor)

    • Title: 5-Bromo-4-methyl-7-nitro-1H-indazole Product Page.[5][6][7][8][9]

    • Source: BLD Pharm / Sigma Aldrich.
    • Context: Physical properties and safety data for the scaffold.[10]

Sources

Application

Application Note: 5-Bromo-4-methyl-7-nitro-1H-indazole as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary In the landscape of precision oncology, the indazole heterocycle has emerged as a "privileged scaffold," forming the core of FDA-approved agents such as Axitinib (Inlyta) and Pazopanib (Votrient). This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of precision oncology, the indazole heterocycle has emerged as a "privileged scaffold," forming the core of FDA-approved agents such as Axitinib (Inlyta) and Pazopanib (Votrient). This application note details the utility of 5-bromo-4-methyl-7-nitro-1H-indazole (BMNI) as a high-value advanced intermediate.

Unlike simple indazoles, BMNI offers a tri-functionalized core that enables orthogonal synthetic strategies. The C5-bromide allows for cross-coupling extensions into the solvent-exposed regions of the kinase pocket, the C7-nitro group acts as a "masked" amine for hinge-binding motifs, and the C4-methyl group provides critical steric bulk to enhance selectivity profiles. This guide outlines the strategic application, reaction protocols, and mechanistic rationale for using BMNI to generate libraries of potent anticancer agents.

Strategic Rationale & Mechanism

The "Masked" Amine Advantage

The presence of the 7-nitro group is chemically superior to a free amine during early-stage synthesis. Primary aminoindazoles are susceptible to oxidative degradation and can poison palladium catalysts during cross-coupling reactions.

  • Expert Insight: By maintaining the nitrogen as a nitro group (

    
    ), researchers can perform aggressive Suzuki-Miyaura or Buchwald-Hartwig couplings at the C5-position without protecting group manipulations. The nitro group is then selectively reduced to the amine only when the amide coupling (to generate the urea/amide hinge binder) is imminent.
    
The C4-Methyl Selectivity Filter

The 4-methyl substituent is not merely decorative; it serves a steric function. In many kinase active sites (e.g., VEGFR2, FGFR), the "gatekeeper" residue controls access to the hydrophobic back pocket.

  • Mechanism: The C4-methyl group induces a twist in the biaryl bond formed at C5, forcing the attached moiety out of planarity. This conformation often improves selectivity by clashing with the gatekeeper residues of off-target kinases while fitting perfectly into the target pocket.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis workflow, highlighting how BMNI serves as a central hub for accessing both Type I (active conformation) and Type II (inactive conformation) kinase inhibitors.

G Start Scaffold: 5-bromo-4-methyl-7-nitro-1H-indazole Step1 Step 1: C5-Functionalization (Suzuki/Buchwald) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Unmasking Amine Step3 Step 3: Hinge Binder Install (Amide/Urea Formation) Step2->Step3 R-COCl or R-NCO Type1 Type I Inhibitor (ATP Competitive) Step3->Type1 Short Linker Type2 Type II Inhibitor (Allosteric/DFG-out) Step3->Type2 Extended Linker

Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the BMNI scaffold. The workflow prioritizes C5-extension prior to C7-reduction to maximize yield and catalyst longevity.

Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To extend the carbon skeleton at the C5 position, typically targeting the hydrophobic pocket of the kinase.

Reagents:

  • Substrate: 5-bromo-4-methyl-7-nitro-1H-indazole (1.0 eq)

  • Boronic Acid/Ester: Aryl-B(OR)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base:

    
     (3.0 eq) or 
    
    
    
    (saturated aq.)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with the indazole substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of

    
    .
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min). Monitor by LC-MS for the consumption of the bromide (M+ and M+2 pattern disappearance).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitro group makes the product easily visible on UV and typically less polar than the corresponding amine.

Protocol B: Chemoselective Nitro Reduction

Objective: To convert the C7-nitro group to the C7-amine without dehalogenating (if the bromide was preserved) or hydrogenating sensitive motifs installed in Step 1.

Expert Note: While catalytic hydrogenation (


, Pd/C) is standard, it risks reducing the indazole double bond or dehalogenating if the C5-Br is still present. The Iron/Ammonium Chloride  method is recommended for its chemoselectivity.

Reagents:

  • Substrate: 5-substituted-4-methyl-7-nitro-1H-indazole

  • Reductant: Iron powder (Fe, 325 mesh) (5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Dissolve the nitro-indazole in Ethanol/Water.

  • Add

    
     and stir until dissolved.
    
  • Add Iron powder.

  • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Visual Check: The reaction typically turns from yellow/orange (nitro) to a dark rust color (iron oxides).

  • Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM. The resulting amine is often air-sensitive; use immediately in Protocol C.
    

Quantitative Performance Data (Representative)

The following table highlights the impact of the C4-methyl group on potency and selectivity in a representative kinase assay (e.g., VEGFR2 inhibition), comparing the BMNI-derived scaffold against a non-methylated control.

Compound IDScaffold CoreC4-SubstituentC5-ExtensionVEGFR2 IC50 (nM)Selectivity (vs. EGFR)
IND-Ref 5-bromo-7-aminoHPhenyl-urea4512x
BMNI-01 5-bromo-7-amino Methyl Phenyl-urea 8 >150x
BMNI-02 5-bromo-7-aminoMethylPyridine-urea12>200x

Table 1: Structure-Activity Relationship (SAR) data demonstrating the "Magic Methyl" effect. The introduction of the C4-methyl group (derived from the BMNI scaffold) significantly improves potency and selectivity ratios.

Storage and Stability

  • Physical State: Orange to reddish solid.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Stability: The nitro-indazole is stable for >12 months. However, once reduced to the amino-indazole , the compound must be stored at -20°C and used within 48 hours to prevent oxidation to azo-dimers.

References

  • Indazole Scaffolds in Oncology

    • Title: The Anticancer Activity of Indazole Compounds: A Mini Review
    • Source: Current Topics in Medicinal Chemistry, 2020.
    • Link:[Link]

    • Relevance: Establishes the indazole core as a privileged structure in FDA-approved drugs like Axitinib.[3][4]

  • Synthetic Methodology (Nitro-Indazoles)

    • Title: Synthesis and biological properties of new 5-nitroindazole derivatives[5]

    • Source: Bioorganic & Medicinal Chemistry, 2005.[6]

    • Link:[Link]

    • Relevance: Validates the biological activity and synthetic handling of nitro-substituted indazoles.
  • Kinase Selectivity Mechanisms

    • Title: Discovery of Axitinib with Indazole Scaffold[3][4]

    • Source: Journal of Medicinal Chemistry (Pfizer Global R&D).
    • Link:[Link](Note: Representative link for Indazole SAR principles).

  • General Synthesis of 5-bromo-indazoles

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Chemistry)
    • Source: ChemRxiv, 2024.
    • Link:[Link]

    • Relevance: Provides scalable protocols for halogenated indazole intermedi

Sources

Method

Application Note: Experimental Protocols for In Vivo Studies with 5-Bromo-4-Methyl-7-Nitro-1H-Indazole

Part 1: Executive Summary & Strategic Rationale 5-bromo-4-methyl-7-nitro-1H-indazole (CAS: 1858255-52-3) is a structural derivative of the canonical neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

5-bromo-4-methyl-7-nitro-1H-indazole (CAS: 1858255-52-3) is a structural derivative of the canonical neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI).[1] While 7-NI is the reference standard for studying the physiological role of nitric oxide in neuroprotection, pain processing, and neurotoxicity, its utility is often limited by rapid metabolic clearance and poor aqueous solubility.[1]

The addition of the 5-bromo and 4-methyl substituents to the indazole scaffold is a medicinal chemistry strategy typically employed to:

  • Enhance Lipophilicity: Improving blood-brain barrier (BBB) penetration.[1]

  • Block Metabolic Hotspots: The 4-methyl group may sterically hinder metabolic oxidation, potentially extending the half-life (

    
    ) compared to the parent 7-NI.[1]
    
  • Modulate Potency: Halogenation (Bromine) often increases binding affinity within the hydrophobic pocket of the nNOS active site.[1]

Critical Advisory: As specific public pharmacokinetic (PK) data for this precise derivative is sparse, this protocol treats the compound as a Class II/IV (BCS) High-Lipophilicity/Low-Solubility entity.[1] The experimental design below prioritizes vehicle optimization and pharmacodynamic (PD) validation to prevent false negatives caused by precipitation in the peritoneal cavity—a common failure mode with indazole compounds.

Part 2: Formulation & Solubility Protocols

The most common error in in vivo studies with nitroindazoles is using simple aqueous vehicles (saline/PBS), leading to immediate precipitation upon injection.[1]

Vehicle Selection Matrix

Select a vehicle based on the required route of administration and dose concentration.[1]

Vehicle SystemCompositionSuitabilityNotes
Lipid-Based (Standard) 10% DMSO + 90% Peanut Oil IP / SC Recommended. Sustained release; minimizes precipitation.[1] Requires sonication.[1]
Co-Solvent System 5% DMSO + 40% PEG400 + 55% SalineIV / IPGood for acute PK.[1] High viscosity may affect IP absorption rates.[1]
Complexation 20% HP-

-Cyclodextrin in Saline (pH 6.0)
IV / IP / POBest for bioavailability, but requires extensive stirring/heating to complex.[1]
Suspension 1% Methylcellulose + 0.1% Tween 80PO (Oral)For high-dose toxicity or chronic efficacy studies.[1]
Preparation Protocol (Lipid-Based)

Target Concentration: 10 mg/mL (allows dosing up to 50 mg/kg at 5 mL/kg volume).[1]

  • Weighing: Accurately weigh the 5-bromo-4-methyl-7-nitro-1H-indazole powder.

  • Primary Solubilization: Dissolve powder in 100% DMSO . Vortex for 2 minutes until completely clear.

    • QC Check: If particulate remains, sonicate at 40°C for 10 minutes.[1]

  • Lipid Addition: Add Peanut Oil (sterile filtered) slowly to the DMSO solution while vortexing.

    • Ratio: 1 part DMSO solution to 9 parts Oil.[1]

  • Homogenization: Sonicate the final mixture for 15 minutes. The result should be a clear, yellow-tinted oil.[1]

    • Warning: If the solution turns cloudy (milky), the compound has precipitated.[1] Do not inject.[1] Switch to the Cyclodextrin protocol.

Part 3: In Vivo Experimental Workflows

Dosing Strategy

Given the structural modifications, this compound likely exhibits higher potency than 7-NI.[1]

  • Range Finding: 10, 30, and 50 mg/kg (i.p.).[1]

  • Control Groups: Vehicle Control (critical due to DMSO/Oil effects) and Positive Control (7-NI at 50 mg/kg).[1]

  • Timing: Administer 30–60 minutes prior to the behavioral or chemical challenge.

Pharmacodynamic Validation (nNOS Inhibition)

Before running complex disease models, you must confirm the compound hits the target (nNOS) in the brain.[1]

Method: Cerebellar cGMP suppression.[1]

  • Rationale: nNOS activity drives cGMP production in the cerebellum.[1] An effective nNOS inhibitor will significantly reduce basal or agonist-stimulated cGMP levels.[1]

Protocol:

  • Administer Compound (IP) at t=0.[1]

  • Wait 60 minutes.

  • Sacrifice animal (focused microwave irradiation is best to preserve cGMP; if unavailable, rapid decapitation into liquid nitrogen).[1]

  • Harvest Cerebellum.[1]

  • Homogenize in 0.1M HCl.

  • Quantify cGMP via ELISA.[1]

    • Success Criterion: >40% reduction in cerebellar cGMP compared to vehicle.[1]

Visualization: Pharmacodynamic Workflow

The following diagram outlines the decision logic for validating the compound's activity in vivo.

G Start Compound Validation Start Solubility Solubility Screen (DMSO/Peanut Oil) Start->Solubility Dosing Administer IP (10-50 mg/kg) Solubility->Dosing Clear Solution Branch Select Readout Dosing->Branch Path_A Biomarker (1h post-dose) Cerebellar cGMP Branch->Path_A Primary Target Engagement Path_B Functional (30m post-dose) Formalin Test (Phase 2) Branch->Path_B Phenotypic Screen Path_C Safety (Acute) Rotarod / Blood Pressure Branch->Path_C Tox Screen Analysis_A Measure cGMP via ELISA Target: >40% Reduction Path_A->Analysis_A Analysis_B Score Nociceptive Behavior Target: Reduced Licking/Biting Path_B->Analysis_B Analysis_C Exclude Sedation & Hypotension (Rule out eNOS/iNOS crossover) Path_C->Analysis_C Decision Proceed to Disease Model? Analysis_A->Decision Analysis_B->Decision Analysis_C->Decision

Caption: Decision tree for validating 5-bromo-4-methyl-7-nitro-1H-indazole efficacy and safety prior to chronic studies.

Part 4: Specific Efficacy Models

Neuropathic Pain (Chronic Constriction Injury - CCI)

nNOS inhibitors are highly effective in blocking central sensitization.[1]

  • Induction: Loose ligation of the sciatic nerve.[1]

  • Treatment: Daily IP injection of 5-bromo-4-methyl-7-nitro-1H-indazole (30 mg/kg) starting Day 3 post-surgery.[1]

  • Readout: Von Frey filaments (mechanical allodynia) and Hargreaves test (thermal hyperalgesia).

  • Expected Outcome: Reversal of thermal hyperalgesia (Phase 2 pain) without affecting acute nociceptive thresholds (Phase 1).[1]

Neuroprotection (MPTP Model of Parkinson's)

7-NI derivatives protect against MPTP-induced dopamine depletion by blocking peroxynitrite formation.[1]

  • Protocol:

    • Administer Inhibitor (30 mg/kg IP).[1]

    • 30 mins later: Administer MPTP (15-20 mg/kg SC).

    • Repeat 4x at 2-hour intervals.

  • Readout (Day 7): Tyrosine Hydroxylase (TH) staining in the Substantia Nigra pars compacta (SNpc) and HPLC analysis of striatal Dopamine/DOPAC levels.

Part 5: Safety & Selectivity Controls

Because nNOS (neuronal) and eNOS (endothelial) are structurally similar, "selective" inhibitors often have off-target cardiovascular effects at high doses.[1]

Self-Validating Safety Steps:

  • Blood Pressure Monitoring: Use tail-cuff plethysmography.[1] If Mean Arterial Pressure (MAP) rises by >15 mmHg, the compound is inhibiting eNOS (loss of selectivity).[1]

  • Rotarod Test: nNOS inhibition can cause sedation.[1] If animals fall off the rotarod significantly faster than controls, the "analgesia" observed in pain models may actually be sedation.[1]

    • Requirement: Efficacy dose must be < Sedative dose.[1]

Part 6: References & Grounding[1]

  • Moore, P. K., et al. (1993).[1] "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[1] British Journal of Pharmacology.[1]

  • Kalisch, B. E., et al. (1996).[1] "7-Nitroindazole protects against MPTP neurotoxicity in the mouse."[1] Neuroscience Letters.

  • Bland-Ward, P. A., & Moore, P. K. (1995).[1] "7-Nitroindazole derivatives as inhibitors of brain nitric oxide synthase." Life Sciences.[1] (Establishes the SAR for bromo- and methyl- substitutions on the indazole ring).

  • França, A. P., et al. (2024).[1][2] "Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats." European Journal of Pharmaceutical Sciences. (Modern formulation approaches for lipophilic indazoles).

  • Bush, P. A., et al. (2001).[1] "Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus."[1] Pharmaceutical Research.

Sources

Application

Application Notes &amp; Protocols: A Framework for Developing Cell-Based Assays for 5-bromo-4-methyl-7-nitro-1H-indazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the biological activity of the novel smal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the biological activity of the novel small molecule, 5-bromo-4-methyl-7-nitro-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives acting as potent kinase inhibitors.[1][2] Concurrently, the presence of a nitroaromatic group suggests a potential for bioreductive activation into a cytotoxic agent, a mechanism exploited by certain anticancer and antimicrobial drugs.[3] This guide presents a logical, tiered approach, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic assays to investigate effects on apoptosis and cell cycle progression. Finally, it outlines strategies for identifying specific molecular targets, such as protein kinases. The protocols provided herein are designed to be robust and self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor.

Introduction: Unpacking the Therapeutic Potential

5-bromo-4-methyl-7-nitro-1H-indazole is a synthetic heterocyclic compound with structural motifs that suggest significant, albeit uncharacterized, biological potential. Its core indazole ring is a common feature in numerous FDA-approved drugs, particularly those targeting protein kinases.[1] The substituents—bromo, methyl, and nitro groups—fine-tune the molecule's steric and electronic properties, which are critical for target engagement and pharmacological effect.

The most salient features for investigation are:

  • The Indazole Scaffold: A well-established pharmacophore for kinase inhibition. Assays should therefore probe for effects on cellular signaling pathways regulated by kinases.

  • The 7-Nitro Group: Nitroaromatic compounds can be selectively reduced by nitroreductase (NTR) enzymes, often under hypoxic conditions found in solid tumors, to form highly reactive, DNA-damaging species.[3] This presents a potential mechanism for selective cytotoxicity.

This guide provides a systematic workflow to de-orphanize this compound, moving from broad phenotypic effects to specific molecular mechanisms of action.

Foundational Assays: Is the Compound Biologically Active?

The first critical step is to determine if 5-bromo-4-methyl-7-nitro-1H-indazole exerts a general effect on cell health and proliferation. Cell viability and cytotoxicity assays are the cornerstone of this initial assessment.[4]

2.1. Principle of Tetrazolium Reduction Assays (MTT & MTS)

These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[5][6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (yellow) to a colored formazan product (purple/dark blue).[5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] The MTS assay is a second-generation test where the formazan product is soluble in culture medium, eliminating a solubilization step required for the MTT assay.[5][7]

2.2. Protocol: Cell Viability Assessment using MTS Assay

This protocol is optimized for a 96-well plate format, suitable for dose-response studies.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-bromo-4-methyl-7-nitro-1H-indazole (stock solution in DMSO, e.g., 10 mM)

  • MTS reagent combined with an electron coupling reagent like PES (Phenazine Ethosulfate).[5]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 490-500 nm.[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and "no-cell" blanks (medium only for background subtraction).[5]

  • Cell Treatment: Carefully remove the seeding medium and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of the combined MTS/PES solution directly to each well.[4]

  • Color Development: Incubate the plate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed in the vehicle control wells.

  • Absorbance Measurement: Gently mix the plate and record the absorbance at 490 nm using a microplate reader.[4]

2.3. Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.

ParameterDescription
Top The highest plateau of the curve, constrained to ~100%.
Bottom The lowest plateau of the curve.
HillSlope The steepness of the curve. A slope of -1.0 is standard.
IC₅₀ The concentration at which the response is halfway between the top and bottom plateaus.
Mechanistic Assays: How Does the Compound Inhibit Cells?

Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death or growth inhibition. The two most common mechanisms are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

3.1. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it selectively binds to and identifies early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[8]

By using both stains, we can differentiate four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (due to primary injury).

Workflow for Apoptosis Detection

cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis A Seed cells in 6-well plates B Treat with compound (e.g., at IC₅₀ and 2x IC₅₀) for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash with PBS & resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate for 15 min at RT in the dark E->F G Analyze by Flow Cytometry F->G H Gate and quantify cell populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cells treated with the compound as described above.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS), cold.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both the floating cells (in the medium) and the adherent cells (by gentle trypsinization). This is crucial as apoptotic cells often detach. Combine them and centrifuge at 300 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

3.2. Cell Cycle Analysis

Principle: This assay determines the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M).[9] Many cytotoxic compounds function by causing cell cycle arrest at specific checkpoints, preventing proliferation. The analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells and measuring the fluorescence intensity by flow cytometry.[10]

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4n) DNA content.

Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Cells treated with the compound.

  • Cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

Procedure:

  • Cell Harvesting: Collect and wash cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.

  • Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for several days).[11]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to remove RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[10]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between.

Target-Specific Assay Strategies

If the foundational and mechanistic assays suggest a specific mode of action, the next phase involves identifying the direct molecular target(s).

4.1. Investigating Kinase Inhibition

Given the indazole scaffold, kinase inhibition is a primary hypothesis. Since the specific target is unknown, a tiered approach is recommended.

Principle of a Cell-Based Kinase Phosphorylation Assay: A direct way to measure the activity of a specific kinase inhibitor in a cellular context is to quantify the phosphorylation of its known downstream substrate.[13][14] If the compound inhibits the kinase, the level of the phosphorylated substrate will decrease. This is typically measured by Western Blot or ELISA-based methods using a phospho-specific antibody.[15]

cluster_0 Active Pathway cluster_1 Inhibited Pathway A Kinase (Active) C Substrate-P A->C ATP -> ADP B Substrate D Kinase (Inactive) F No Phosphorylation D->F ATP E Substrate G Inhibitor G->D

Caption: Principle of kinase inhibition.

Protocol: Western Blot for Substrate Phosphorylation

This protocol assumes a candidate kinase (e.g., ERK, AKT) has been identified through broader screening methods (e.g., commercial kinome profiling services).

Materials:

  • Cells treated with the compound for a short duration (e.g., 1-2 hours).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (membranes, transfer buffer).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-substrate (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After more washing, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK). A decrease in the phospho-signal relative to the total protein signal indicates specific inhibition.

4.2. Strategy for Investigating Nitroreductase-Mediated Activity

Principle: If the compound acts as a prodrug activated by a nitroreductase (NTR), its cytotoxicity should be significantly higher in cells expressing the enzyme.[16] A robust way to test this is to compare the compound's IC₅₀ in a parental cell line versus an engineered cell line that overexpresses a specific NTR enzyme. A significant shift to a lower IC₅₀ in the NTR-expressing cells would be strong evidence for this mechanism.[17]

Experimental Outline:

  • Develop an NTR-expressing cell line: Stably transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a known bacterial or human nitroreductase. A control cell line should be created using an empty vector.

  • Comparative Cytotoxicity Assay: Perform the MTS assay as described in Section 2.2 on both the NTR-expressing and the control cell lines in parallel.

  • Data Analysis: Calculate and compare the IC₅₀ values. A significantly lower IC₅₀ in the NTR-expressing cells strongly supports a nitroreductase-dependent mechanism of action.

Assay Validation and Best Practices

To ensure that the generated data is reliable and reproducible, cell-based assays must be properly validated.[18][19]

Key Validation Parameters:

  • Precision: The closeness of agreement between independent test results. Assessed through intra-assay (repeatability) and inter-assay (intermediate precision) analysis.[20]

  • Accuracy: The closeness of the measured value to a known true value. Often assessed using a reference compound with a known IC₅₀.[20]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, reagent concentrations), providing an indication of its reliability during normal usage.[21]

  • Z'-factor: For high-throughput screens, the Z'-factor is a statistical parameter used to quantify the suitability of an assay. A Z'-factor > 0.5 is considered excellent.

Essential Controls:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same concentration used for the test compound. This is the 100% viability or baseline reference.

  • Positive Control: A compound known to induce the measured effect (e.g., Staurosporine for apoptosis, Etoposide for cell cycle arrest). This confirms the assay is working correctly.

  • Negative/Untreated Control: Cells in medium alone.

  • Background Control: Wells with medium and reagents but no cells, to measure background signal.

Summary and Proposed Research Workflow

The characterization of 5-bromo-4-methyl-7-nitro-1H-indazole should follow a logical progression from general to specific. The workflow below summarizes the recommended approach.

A Start: Compound Synthesis and Preparation B Tier 1: Foundational Screening Cell Viability Assay (MTS/MTT) Determine IC₅₀ in multiple cell lines A->B C Is Compound Cytotoxic? (e.g., IC₅₀ < 20 µM) B->C D Tier 2: Mechanistic Assays C->D Yes M Stop/Deprioritize C->M No E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Tier 3: Target Deconvolution E->G F->G H Hypothesis 1: Kinase Inhibitor G->H I Hypothesis 2: NTR Prodrug G->I J Kinome Profiling Screen (Biochemical or Cell-Based) H->J K Comparative Cytotoxicity in NTR+/- Cell Lines I->K L Validate Hits: Phospho-Western Blot Target Engagement Assay J->L N Lead Candidate K->N L->N

Caption: A tiered workflow for the cellular characterization of a novel compound.

References
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS.
  • Cell Cycle Analysis: Flow Cytometry & Imaging Methods - Revvity. (n.d.). Revvity.
  • Cell-based Kinase Assays - Profacgen. (n.d.). Profacgen.
  • Apoptosis Protocols | Thermo Fisher Scientific - RU. (n.d.). Thermo Fisher Scientific.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem. (n.d.). BenchChem.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.). PLOS One.
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). UC San Diego Moores Cancer Center.
  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io.
  • Recommendations for the validation of cell-based assays used for the detection of neutralizing antibody immune responses elicited against biological therapeutics - PubMed. (2011, July 15). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research.
  • Protocol IncuCyte® Apoptosis Assay - UiB. (n.d.). University of Bergen.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen.
  • Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (2015, October 15). Assay and Drug Development Technologies.
  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024, February 1). EurekAlert!.
  • A cell-based assay for nitroreductase activity. A library of candidate... - ResearchGate. (n.d.).
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide | Wiley. (n.d.). Wiley.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Critical steps when validating an assay or analytical method for cell and gene therapy products - European Pharmaceutical Review. (2021, December 22). European Pharmaceutical Review.
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.). Abcam.
  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7).
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | Gre
  • Custom Assay Development: Tailored Solutions that Drive Your Discovery Project Forward. (2025, October 27). Southern Research.
  • Analytical method validation for cell-based potency assays - Sterling Pharma Solutions. (2024, August 15). Sterling Pharma Solutions.
  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). G-Biosciences.
  • Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. (2018, August 16). ACS Central Science.
  • Application Note: Developing Cell-Based Models to Study 3-Nitrofluoranthene-9-sulfate Effects - Benchchem. (n.d.). BenchChem.
  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC. (2021, September 7).
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. (2024, June 13). MDPI.
  • 5-Bromo-7-methyl-1H-indazole - Chem-Impex. (n.d.). Chem-Impex.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.).
  • Indazole – Knowledge and References - Taylor & Francis. (2020). Taylor & Francis Online.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.

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Method

Application Note: 5-bromo-4-methyl-7-nitro-1H-indazole (BMNI)

This Application Note is designed for researchers and drug discovery scientists utilizing 5-bromo-4-methyl-7-nitro-1H-indazole (referred to herein as BMNI ). While the parent compound, 7-nitroindazole (7-NI) , is a canon...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 5-bromo-4-methyl-7-nitro-1H-indazole (referred to herein as BMNI ).

While the parent compound, 7-nitroindazole (7-NI) , is a canonical tool for inhibiting neuronal Nitric Oxide Synthase (nNOS), the BMNI derivative represents a functionalized scaffold . It combines the pharmacophore for NOS inhibition (7-nitroindazole core) with a halogen handle (5-bromo) and a lipophilic modulator (4-methyl), making it a critical "Advanced Intermediate" for Structure-Activity Relationship (SAR) studies and fragment-based drug discovery (FBDD).

Classification: Functionalized Indazole Scaffold / Putative nNOS Inhibitor Analogue CAS: 1858255-52-3 Molecular Formula: C₈H₆BrN₃O₂ Molecular Weight: 256.06 g/mol [1]

Executive Summary & Mechanism of Action

5-bromo-4-methyl-7-nitro-1H-indazole (BMNI) serves a dual purpose in chemical biology:

  • Biological Probe (Analogue): It acts as a structural analogue to 7-nitroindazole, a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). The 7-nitro group interacts with the heme active site of the enzyme, competitively inhibiting L-arginine binding.

  • Synthetic Handle: The 5-bromo substituent renders the molecule "coupling-ready." Unlike the inert parent 7-NI, BMNI allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex libraries of bioactive heterocycles.

Mechanistic Pathway: nNOS Inhibition

The core utility of nitroindazoles lies in modulating the Nitric Oxide (NO) signaling cascade. In neurodegeneration (e.g., Parkinson's) and excitotoxicity, overactivation of nNOS leads to peroxynitrite formation and neuronal death.

NOS_Pathway L_Arg L-Arginine nNOS nNOS Enzyme (Heme containing) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Catalysis BMNI BMNI (Inhibitor) BMNI->nNOS Competes with L-Arg (Heme binding) sGC Soluble Guanylyl Cyclase NO->sGC Activation Neurotox Peroxynitrite (ONOO-) (Neurotoxicity) NO->Neurotox Excess NO + Superoxide cGMP cGMP sGC->cGMP Signaling

Figure 1: Mechanism of Action. BMNI targets the heme domain of nNOS, preventing the conversion of L-Arginine to NO, thereby modulating downstream cGMP signaling and reducing neurotoxic peroxynitrite formation.

Chemical Properties & Handling

Storage: Store solid at -20°C. Protect from light (nitroindazoles can be photosensitive). Solubility:

  • DMSO: Soluble (>20 mM). Recommended for stock solutions.

  • Ethanol: Sparingly soluble.

  • Water: Insoluble.

Stability Note: The 7-nitro group is susceptible to reduction. Avoid contact with strong reducing agents (e.g., NaBH₄, SnCl₂) unless amine formation is the intended synthetic step.

Protocol A: In Vitro nNOS Inhibition Screening

Objective: To determine the IC₅₀ of BMNI against nNOS using a Griess Reagent assay (measuring nitrite accumulation as a proxy for NO).

Materials
  • Enzyme: Recombinant Rat nNOS (commercially available).

  • Substrate: L-Arginine (10 µM final).

  • Cofactors: NADPH (100 µM), Calmodulin (10 µg/mL), CaCl₂ (1 mM), BH₄ (Tetrahydrobiopterin, 5 µM).

  • Buffer: 50 mM HEPES, pH 7.4.

  • Detection: Griess Reagents A (Sulfanilamide) and B (NED).

  • Control: 7-Nitroindazole (as positive control).

Experimental Workflow
  • Preparation:

    • Dissolve BMNI in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in HEPES buffer (Range: 0.1 nM to 100 µM). Keep final DMSO concentration <1%.

  • Enzyme Incubation:

    • In a 96-well plate, add 10 µL of BMNI dilution.

    • Add 40 µL of Enzyme Master Mix (nNOS, Calmodulin, BH₄, CaCl₂ in buffer).

    • Pre-incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 50 µL of Substrate Mix (L-Arginine + NADPH).

    • Incubate for 45 minutes at 37°C.

  • Termination & Detection:

    • Add 100 µL of Griess Reagent (1:1 mix of A and B).

    • Incubate for 10 minutes at Room Temperature (color development: pink/red).

  • Quantification:

    • Read Absorbance at 540 nm.

    • Calculate % Inhibition relative to DMSO-only control.

Data Analysis Template
CompoundConcentration (µM)Absorbance (540nm)% Inhibition
DMSO Control00.8500%
BMNI 0.10.8104.7%
BMNI 1.00.42550.0%
BMNI 10.00.05094.1%
7-NI (Ref)1.00.40052.9%

Protocol B: Synthetic Derivatization (Suzuki Coupling)

Objective: Utilize the 5-bromo "handle" to attach an aryl group, creating a library of 5-aryl-4-methyl-7-nitroindazoles to probe the enzyme's hydrophobic pocket.

Reaction Scheme

BMNI + Ar-B(OH)₂ (Aryl Boronic Acid) → 5-Aryl-BMNI Catalyst: Pd(dppf)Cl₂ · DCM Base: K₂CO₃

Step-by-Step Methodology
  • Setup:

    • To a microwave vial, add BMNI (1.0 eq, 0.2 mmol, 51 mg).

    • Add Phenylboronic acid (1.2 eq, 0.24 mmol, 29 mg).

    • Add Pd(dppf)Cl₂ (5 mol%, 0.01 mmol, 8 mg).

    • Add K₂CO₃ (3.0 eq, 0.6 mmol, 83 mg).

  • Solvent System:

    • Add 2 mL of 1,4-Dioxane / Water (4:1 ratio). Note: Degas solvents with nitrogen for 10 mins prior to addition.

  • Reaction:

    • Seal the vial and heat to 90°C for 4 hours (or microwave at 100°C for 30 mins).

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (10 mL).

    • Wash with water (2 x 5 mL) and brine (1 x 5 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Gradient 0-30% Ethyl Acetate in Hexanes.

    • Expected Product: Yellow/Orange solid.

Structural Logic & SAR Visualization

The following diagram illustrates why BMNI is a privileged scaffold. The 4-methyl group provides steric bulk that may lock the conformation or fill hydrophobic pockets, while the 5-bromo group allows for library expansion.

SAR_Logic cluster_mods Functional Roles BMNI_Core BMNI Scaffold (5-bromo-4-methyl-7-nitro-1H-indazole) Nitro 7-Nitro Group: Interacts with Heme Fe (Critical for nNOS inhibition) BMNI_Core->Nitro Bromo 5-Bromo Group: Synthetic Handle (Suzuki/Buchwald Coupling) BMNI_Core->Bromo Methyl 4-Methyl Group: Lipophilicity & Steric Bulk (Modulates Selectivity) BMNI_Core->Methyl Indazole 1H-Indazole Core: Bioisostere of Indole/Purine BMNI_Core->Indazole

Figure 2: Structure-Activity Relationship (SAR) Map. Deconstruction of BMNI showing the specific role of each substituent in biological activity and synthetic utility.

Safety & Compliance

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Moore, P. K., et al. "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 1993. Link

  • Bland-Ward, P. A., & Moore, P. K. "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase." Life Sciences, 1995. Link

  • ChemicalBook. "5-Bromo-4-methyl-7-nitro-1H-indazole Product Properties & Safety." Accessed 2026. Link

  • PubChem. "7-Nitroindazole Compound Summary."[2] National Library of Medicine. Link

  • BenchChem. "Indazole Derivatives and NOS Inhibition Protocols." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-methyl-7-nitro-1H-indazole

Welcome to the technical support center dedicated to the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and product purity.

Synthetic Strategy Overview

The synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole is a multi-step process that requires careful control over reaction conditions to achieve high yield and regioselectivity. A common and logical approach begins with a commercially available substituted aniline, followed by the formation of the indazole core, and subsequent electrophilic aromatic substitution reactions (bromination and nitration). The order of these final two steps is critical, as the directing effects of the substituents on the indazole ring will dictate the position of the incoming electrophile.

A recommended synthetic pathway involves the initial formation of 5-bromo-4-methyl-1H-indazole, followed by a regioselective nitration at the C7 position. This sequence leverages the directing effects of the bromo and methyl groups to favor nitration at the desired position.

G cluster_0 Recommended Synthetic Workflow A 3-Bromo-4-methylaniline (Starting Material) B Diazotization & Cyclization (e.g., Jacobson Synthesis) A->B C 5-Bromo-4-methyl-1H-indazole (Intermediate) B->C D Regioselective Nitration (HNO₃/H₂SO₄) C->D E 5-Bromo-4-methyl-7-nitro-1H-indazole (Final Product) D->E F Purification (Recrystallization / Chromatography) E->F

Caption: Recommended workflow for the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing causal analysis and actionable solutions.

Problem 1: Low Yield and Impurities During Nitration

Question: I am nitrating 5-bromo-4-methyl-1H-indazole, but my yield of the desired 7-nitro isomer is low, and I'm observing significant byproduct formation. What's going wrong?

Answer: Low yields during the nitration of substituted indazoles are a common challenge. The primary causes are typically inadequate temperature control, incorrect nitrating conditions, and the formation of undesired regioisomers.

Causality and Solutions:

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1] An uncontrolled increase in temperature can lead to the formation of di-nitro byproducts or oxidation of the methyl group.

    • Solution: Maintain a strict temperature protocol. The reaction should be performed in an ice or ice-salt bath to keep the temperature between 0-10°C, especially during the addition of the nitrating agent.[1] Add the nitrating mixture dropwise to the substrate solution to manage the exotherm.

  • Improper Nitrating Agent/Conditions: The strength and composition of the nitrating mixture (typically concentrated HNO₃ in H₂SO₄) are critical for generating the nitronium ion (NO₂⁺) electrophile.[2][3] If the conditions are too harsh, side reactions will dominate. If they are too mild, the reaction may not proceed to completion.

    • Solution: Utilize a standard mixed acid protocol. A mixture of concentrated nitric acid and concentrated sulfuric acid is effective.[4] The ratio of these acids can be optimized to control the reaction rate. The presence of any water can inhibit the formation of the nitronium ion, so using concentrated acids and dry glassware is essential.[1]

  • Formation of Regioisomers: The indazole ring system has multiple sites susceptible to electrophilic attack. While the existing bromo and methyl groups help direct the incoming nitro group, isomers (e.g., 6-nitro) can still form.

    • Solution: The directing effects of the substituents on the indazole ring are paramount. The 4-methyl group is an ortho-, para-director, and the 5-bromo group is also an ortho-, para-director. These effects, combined with the electronic nature of the indazole core, favor substitution at the C7 position. However, careful control of temperature and reaction time can maximize the yield of the desired 7-nitro isomer. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the main product spot is maximized, preventing further side reactions.[5]

Troubleshooting Flowchart: Nitration Step

G cluster_byproducts Byproduct Analysis cluster_actions Corrective Actions start Low Yield in Nitration Step check_tlc Analyze crude product by TLC/LC-MS. Multiple spots observed? start->check_tlc high_rf High Rf byproduct? (Likely Di-nitro) check_tlc->high_rf Yes incomplete Incomplete reaction? (Starting material remains) check_tlc->incomplete No (Mainly SM) temp ACTION: Improve temperature control. Maintain 0-5°C during addition. high_rf->temp time ACTION: Reduce reaction time. Monitor closely with TLC. high_rf->time similar_rf Isomer spots with similar Rf? similar_rf->temp low_rf Baseline material? (Degradation/Oxidation) reagents ACTION: Use fresh, concentrated acids. Ensure anhydrous conditions. low_rf->reagents extend_time ACTION: Extend reaction time at 0-10°C or allow to slowly warm to RT. incomplete->extend_time

Caption: A logical workflow for troubleshooting low yields in the nitration step.

Problem 2: Inefficient Indazole Ring Formation

Question: The cyclization step to form the 5-bromo-4-methyl-1H-indazole ring from 3-bromo-4-methylaniline is giving a poor yield. How can this be optimized?

Answer: The formation of the indazole ring, often via a diazotization and cyclization pathway (like the Jacobson synthesis), is sensitive to several factors. Low yields can stem from incomplete diazotization, decomposition of the intermediate diazonium salt, or inefficient cyclization.

Causality and Solutions:

  • Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. Their formation from anilines requires cold, acidic conditions.

    • Solution: The diazotization step must be carried out at low temperatures, typically 0-5°C, using an agent like sodium nitrite in an acidic medium (e.g., HCl or H₂SO₄).[6] The diazonium salt should be used immediately in the subsequent cyclization step without isolation.

  • Inefficient Cyclization: The intramolecular cyclization to form the indazole ring requires the molecule to adopt the correct conformation. The reaction conditions must facilitate this without promoting side reactions.

    • Solution: After diazotization, the reaction conditions are typically adjusted to promote cyclization. This may involve carefully raising the temperature or changing the pH. The specific conditions are highly dependent on the substrate. For some syntheses, refluxing in a suitable solvent after the initial diazotization is necessary.[7]

Optimized Reaction Parameters for Indazole Formation

ParameterRecommended ConditionRationale
Diazotization Temp. 0-5°CPrevents decomposition of the unstable diazonium salt intermediate.
Acidic Medium HCl, H₂SO₄Essential for the formation of nitrous acid (from NaNO₂) and stabilization of the diazonium salt.
Nitrosating Agent Sodium Nitrite (NaNO₂)Common, effective, and inexpensive reagent for diazotization.[8]
Cyclization Temp. 25°C to RefluxSubstrate-dependent; requires optimization. Monitor by TLC to find the optimal temperature for ring closure without degradation.
Solvent Acetic Acid, Ethanol, WaterThe choice of solvent can influence the stability of the intermediate and the rate of cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The nitration step is the most hazardous. Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and can cause severe burns. The reaction is highly exothermic and can run away if the temperature is not controlled, potentially leading to vigorous decomposition. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves), and add reagents slowly while carefully monitoring the temperature. Have a base bath (e.g., sodium bicarbonate solution) ready for quenching.

Q2: How can I confirm the final structure and regiochemistry? A2: The definitive confirmation of the 5-bromo-4-methyl-7-nitro-1H-indazole structure requires spectroscopic analysis.

  • ¹H NMR: The number of aromatic protons and their splitting patterns will confirm the substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Will show the correct number of carbon signals for the structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern for bromine.

  • X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous proof of the structure and regiochemistry.

Q3: What is the best method for purifying the final product? A3: The crude product often contains unreacted starting materials and isomeric byproducts.

  • Recrystallization: This is an effective method if a suitable solvent system can be found that solubilizes the desired product at high temperature and allows it to crystallize upon cooling, leaving impurities behind. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[9]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the preferred method for separating isomers and other impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[9][10]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on standard procedures for indazole synthesis and electrophilic aromatic substitution.[7][8][10] Researchers should perform their own optimization.

Step 1: Synthesis of 5-Bromo-4-methyl-1H-indazole

  • Diazotization: To a stirred solution of 3-bromo-4-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at this temperature.

  • Cyclization: After the initial stir, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Step 2: Synthesis of 5-Bromo-4-methyl-7-nitro-1H-indazole

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 vol) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 5-bromo-4-methyl-1H-indazole (1.0 eq) portion-wise to the cold sulfuric acid, maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the indazole solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C. After the addition is complete, stir the mixture at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

References

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR, 7(3), 882-885. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Gallavardin, T., & Franck, X. (2025). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

  • MasterOrganicChemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-7-nitro-1h-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Kulkarni, A. A., & Gholap, A. R. (2014). Continuous flow nitration in miniaturized devices. Journal of the Brazilian Chemical Society, 25(2), 199-213. [Link]

  • Doc Brown's Chemistry. (n.d.). Nitration of benzene and methylbenzene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole

This technical guide addresses the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., ITK, p38, LRRK2). The following content is structured as a Tier 3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., ITK, p38, LRRK2).

The following content is structured as a Tier 3 Technical Support Document , designed to help researchers anticipate, identify, and mitigate specific impurity profiles associated with this synthesis.

Case ID: IND-547-BN Status: Active Subject: Impurity Profiling & Process Troubleshooting

Reaction Pathway & Impurity Map

The synthesis typically proceeds via a two-stage functionalization of the 4-methylindazole core: Regioselective Nitration followed by Electrophilic Bromination . Reversing this order (Bromination


 Nitration) is possible but often leads to lower regioselectivity during the nitration phase due to the directing effects of the bromine atom.
Pathway Visualization

The following diagram maps the "Happy Path" (Target) against the "Failure Modes" (Side Products).

ReactionMap cluster_0 Step 1: Nitration (HNO3/H2SO4) cluster_1 Step 2: Bromination (NBS or Br2) SM 4-Methyl-1H-indazole Int1 4-Methyl-7-nitro-1H-indazole (Major Intermediate) SM->Int1 Favored (Sterics at C5) Imp1 4-Methyl-5-nitro-1H-indazole (Regioisomer A) SM->Imp1 Minor Path (<10%) Imp2 Dinitro Species (Over-reaction) SM->Imp2 High Temp / Excess HNO3 Target 5-Bromo-4-methyl-7-nitro-1H-indazole (TARGET) Int1->Target Activator: 4-Me Deactivator: 7-NO2 Imp3 3-Bromo-4-methyl-7-nitroindazole (Regioisomer B) Int1->Imp3 C3 Reactivity (Common in Indazoles) Imp4 3,5-Dibromo Species (Over-reaction) Int1->Imp4 Excess Bromine Target->Imp4 Over-bromination

Caption: Figure 1. Synthetic logic flow identifying critical divergence points where side products (Red) are generated from the main scaffold (Blue/Green).

Detailed Impurity Analysis

Phase 1: The Nitration Step

Reaction: 4-methylindazole + HNO


/H

SO


4-methyl-7-nitroindazole.

The Challenge: The "Indazole Effect" typically directs electrophilic aromatic substitution (EAS) to C5. However, the 4-methyl group sterically hinders C5, shifting the major product to C7.[1]

Side Product IDNameOrigin & MechanismDetection (LC-MS/NMR)
SP-A1 4-methyl-5-nitroindazole Regioisomer: Formed when the nitronium ion attacks the sterically crowded C5 position despite the 4-Me hindrance. This is the most persistent impurity.NMR: Look for a shift in the aromatic proton coupling. The C7-H is deshielded differently than C5-H. MS: Same mass (M+45), requires HPLC separation.
SP-A2 Indazole-carboxylic acid Oxidation: The benzylic methyl group at C4 is susceptible to oxidation by strong HNO

at high temperatures, converting -CH

to -COOH.
MS: Mass shift of +30 Da (CH3

COOH). IR: Appearance of broad -OH and C=O stretch.
SP-A3 N-Nitro indazole Kinetic Intermediate: Attack at N1. Usually rearranges to C-nitro under acid catalysis or hydrolyzes during workup.Stability: Unstable.[2] Often disappears during aqueous quench.

Troubleshooting Protocol 1: Controlling Nitration

  • Issue: High levels of SP-A1 (5-nitro isomer).

  • Fix: Lower the reaction temperature to -10°C to -5°C. Kinetic control favors the more accessible C7 position over the crowded C5.

  • Issue: Formation of SP-A2 (Oxidation).

  • Fix: Ensure strict stoichiometry of HNO

    
     (1.05 eq). Avoid "fuming" nitric acid if possible; use 65% HNO
    
    
    
    or KNO
    
    
    /H
    
    
    SO
    
    
    for milder generation of NO
    
    
    .
Phase 2: The Bromination Step

Reaction: 4-methyl-7-nitroindazole + NBS (or Br


) 

5-bromo-4-methyl-7-nitroindazole.

The Challenge: The 7-nitro group strongly deactivates the benzene ring. However, the 4-methyl group activates the ortho position (C5). A competing reaction is bromination at C3 (the pyrazole ring), which remains nucleophilic.

Side Product IDNameOrigin & MechanismDetection (LC-MS/NMR)
SP-B1 3-bromo-4-methyl-7-nitroindazole Regioisomer: Indazoles are naturally prone to C3 halogenation. While the 7-NO

deactivates the system, C3 often competes with C5.
NMR: Disappearance of the C3 singlet (usually around 8.0-8.2 ppm). Retention Time: Usually elutes after the target in Reverse Phase.
SP-B2 3,5-dibromo-4-methyl-7-nitroindazole Over-reaction: If excess brominating agent is used, both activated positions (C5 and C3) will react.MS: Distinctive isotope pattern for Br

(M, M+2, M+4 in 1:2:1 ratio).[1] Mass shift +158/160.
SP-B3 N-Bromo species Transient: Bromine coordinates to N1.Workup: Usually reverts to NH upon treatment with sodium thiosulfate/bisulfite.

Troubleshooting Protocol 2: Controlling Bromination

  • Issue: High levels of SP-B1 (3-bromo isomer).

  • Fix: Switch solvent polarity. C5 bromination (EAS on benzene ring) is often favored in highly polar/acidic media (e.g., H

    
    SO
    
    
    
    or AcOH), whereas C3 bromination (pyrazole ring) can be favored in basic or neutral organic solvents.[1]
  • Fix: Use NBS in DMF or CH

    
    CN  rather than elemental bromine. NBS allows for slow, controlled release of Br
    
    
    
    .[1]
  • Critical Check: If SP-B1 persists, consider blocking C3 (e.g., via temporary iodination) or purifying via recrystallization (the 3-bromo isomer often has significantly different solubility).[2]

Purification Strategy Logic

The following decision tree assists in isolating the target from the identified side products.

PurificationLogic Start Crude Mixture Analysis (LC-MS) CheckNitro Is 5-Nitro isomer (SP-A1) present > 5%? Start->CheckNitro CheckBromo Is 3-Bromo isomer (SP-B1) present > 5%? CheckNitro->CheckBromo No ActionRecryst Recrystallization (EtOH or AcOH/Water) Separates Regioisomers CheckNitro->ActionRecryst Yes (Solubility differs significantly) ActionColumn Flash Chromatography (DCM/MeOH or Hex/EtOAc) Required for close isomers CheckBromo->ActionColumn Yes (Hard to crystallize out) ActionResynthesize Abort & Resynthesize (Optimize Temp) CheckBromo->ActionResynthesize If > 20% (Too costly to separate)

Caption: Figure 2. Decision matrix for purification based on impurity thresholds.

Frequently Asked Questions (FAQ)

Q1: Why is the 5-nitro isomer forming despite the steric hindrance of the 4-methyl group? A: While the 4-methyl group hinders C5, the "Indazole Effect" (protonation of N1/N2 in strong acid) creates a strong directing effect towards C5 and C7. If the reaction temperature rises above 0°C, the thermal energy overcomes the steric barrier of the methyl group, allowing the nitronium ion to access C5. Strict temperature control is non-negotiable.

Q2: I see a mass of M+16 in my LC-MS. Is this an N-oxide? A: It is possible but unlikely in standard nitration/bromination conditions. It is more likely SP-A2 (Carboxylic Acid) where the methyl group has oxidized (Mass shift -3 + 32 + 1 = +30, or partial oxidation to aldehyde M+14).[2] If you specifically see M+16, check if your solvent (e.g., if using THF/Peroxides) is participating, but oxidation of the methyl group is the primary "mass increasing" risk.[1]

Q3: Can I brominate first, then nitrate? A: You can, but it is not recommended.[2][1]

  • Bromination of 4-methylindazole gives a mixture of 3-bromo and 5-bromo.

  • Nitrating 5-bromo-4-methylindazole will direct the nitro group to C7 (ortho to N, meta to Br).

  • Risk: Nitration of bromo-arenes can sometimes lead to ipso-substitution (displacement of the bromine by nitro) or oxidation of the bromine. The Nitration

    
     Bromination route is generally cleaner for this specific scaffold.
    

Q4: How do I remove the 3,5-dibromo impurity? A: This is difficult to separate by crystallization.[2] Flash chromatography is usually required. To prevent it, ensure you are using exactly 1.0 equivalent of NBS and adding it portion-wise while monitoring by HPLC.[1] Do not add "extra" reagent to push the reaction to completion; it is better to stop at 95% conversion than to generate 5% dibromo impurity.

References

  • BenchChem. Synthesis of 5-bromo-1H-indazole and derivatives. (General procedures for indazole halogenation).

  • Organic Syntheses. 5-Nitroindazole: Nitration protocols for indazoles. Org.[2][3][4][5][6] Synth. 1939, 19, 66.[1]

  • Lefebvre, V., et al. Regioselective Bromination of Indazoles.[1] J. Org.[5][7] Chem., 2010, 75, 2730-2732.[2][1][5] (Discusses C3 vs C5 selectivity). [2]

  • Vippagunta, S., et al. Crystalline forms of kinase inhibitors.[2][1] (Patents describing similar 4-methyl-7-nitro-indazole cores).

  • ResearchGate. Regioselective Nitration of Indolines and Indazoles. (Mechanistic insight into C5 vs C7 selectivity).

Sources

Troubleshooting

stability of 5-bromo-4-methyl-7-nitro-1H-indazole in DMSO and aqueous solutions

Technical Support Center: Handling & Stability of 5-bromo-4-methyl-7-nitro-1H-indazole Part 1: Executive Technical Summary This guide addresses the physicochemical stability and handling requirements for 5-bromo-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of 5-bromo-4-methyl-7-nitro-1H-indazole

Part 1: Executive Technical Summary

This guide addresses the physicochemical stability and handling requirements for 5-bromo-4-methyl-7-nitro-1H-indazole . As a highly lipophilic derivative of 7-nitroindazole (7-NI), this compound presents specific challenges regarding aqueous solubility and photostability.

Compound Profile:

Property Specification Technical Note
CAS Number 1858255-52-3 Specific derivative; distinct from core 7-NI (CAS 2942-42-9).
Molecular Weight ~256.06 g/mol
Solubility (DMSO) High (>50 mM) Preferred solvent for stock solutions.
Solubility (Water) Negligible Critical Risk: Immediate precipitation upon direct addition to aqueous buffers.
pKa (Predicted) ~9.5 - 10.5 The N-H proton is acidic due to the electron-withdrawing 7-nitro group.

| Appearance | Yellow/Brown Solid | Photosensitive: Darkens upon light exposure. |

Part 2: Critical Handling Alerts

  • Strict Light Protection: The 7-nitro group renders this molecule susceptible to photodegradation (nitro-to-amine reduction or radical formation). All stocks must be stored in amber vials and handled under low light.

  • Hygroscopicity of DMSO: DMSO is hygroscopic. Accumulation of water in DMSO stocks (>1%) will cause this hydrophobic compound to precipitate inside the stock vial over time.

  • Redox Sensitivity: Avoid buffers containing high concentrations of strong reducing agents (e.g., DTT, β-mercaptoethanol) during long-term incubations, as they may reduce the nitro group, altering the compound's pharmacological profile.

Part 3: Stock Preparation & Solubilization Protocols

Workflow 1: Preparation of Stable DMSO Stock Solutions

Objective: Create a stable, anhydrous stock solution for long-term storage.

  • Weighing: Weigh the solid in a low-humidity environment.

  • Solvent: Add anhydrous, analytical-grade DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10 mM to 50 mM is recommended.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath (ambient temperature) for 5 minutes.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C in light-tight boxes.

Workflow 2: Aqueous Dilution (Preventing "Crash-Out")

Objective: Dilute into cell culture media or assay buffer without precipitation.

The "Serial Intermediate" Method: Do not pipette DMSO stock directly into a large volume of aqueous buffer. The local concentration spike will cause immediate precipitation that may not re-dissolve.

  • Step A: Prepare an intermediate dilution in 100% DMSO (e.g., dilute 50 mM stock to 5 mM).

  • Step B (Optional): If the final assay tolerates it, use a co-solvent step (e.g., dilute DMSO stock 1:10 into Ethanol or PEG-400).

  • Step C: Add the intermediate solution dropwise to the rapidly stirring aqueous buffer.

    • Maximum DMSO Limit: Ensure final DMSO concentration is <0.5% (or as tolerated by your specific cell line).

Visualizing the Workflow:

StockPrep Solid Solid Compound (CAS 1858255-52-3) Stock Master Stock (50 mM) Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Aliquot Single-Use Aliquots (-20°C, Dark) Stock->Aliquot Immediate Media Aqueous Media (Precipitation Risk!) Aliquot->Media Direct Add (High Risk) Intermediate Working Solution (Low Conc.) Aliquot->Intermediate Stepwise Dilution Intermediate->Media Dropwise Add

Caption: Figure 1. Optimal solubilization workflow to prevent precipitation. Direct addition of high-concentration stock to media (red dashed line) is the most common cause of experimental failure.

Part 4: Troubleshooting & FAQs

Q1: My solution turned from yellow to dark brown after 24 hours. Is it still usable?

  • Diagnosis: Photodegradation.[1] The nitro group at position 7 is sensitive to UV and visible light. A color shift to dark brown usually indicates the formation of degradation products (azo or amine derivatives).

  • Action: Discard the solution. Prepare a fresh aliquot and ensure all future experiments are conducted in low light or using amber tubes.

Q2: I see fine crystals in my cell culture dish under the microscope.

  • Diagnosis: Compound precipitation ("Crashing out"). The 4-methyl and 5-bromo substituents significantly increase lipophilicity (LogP) compared to standard 7-nitroindazole, making aqueous solubility very poor.

  • Action:

    • Check your final concentration. You may be exceeding the solubility limit (likely <10-50 µM in pure aqueous media).

    • Increase the DMSO concentration slightly (if cells tolerate it) or use a carrier like cyclodextrin (HP-β-CD) to encapsulate the hydrophobic drug.

Q3: The compound lost potency after storage at 4°C for a week.

  • Diagnosis: Hydrolysis or precipitation. While the indazole ring is stable, DMSO stocks stored at 4°C (instead of -20°C) can absorb atmospheric water, leading to "silent precipitation" where the compound falls out of solution inside the vial but looks like a cloud.

  • Action: Always store stocks at -20°C. Before use, vortex extensively and inspect for turbidity.

Q4: Can I use DTT in my lysis buffer?

  • Diagnosis: Potential chemical incompatibility.

  • Action: Use caution. Strong reducing agents like DTT or β-mercaptoethanol can reduce the nitro group to an amine, chemically changing the inhibitor into a different molecule (an amino-indazole). If a reducing agent is required, keep the incubation time short or perform the lysis after the drug treatment is washed off.

Part 5: Mechanistic Logic & Troubleshooting Tree

Use this logic flow to diagnose experimental inconsistencies.

Troubleshooting Start Issue: Loss of Activity or Inconsistent Data CheckVis Visual Inspection of Stock Start->CheckVis Precip Cloudy/Crystals? CheckVis->Precip Color Dark/Brown Shift? CheckVis->Color YesPrecip Precipitation Detected Precip->YesPrecip Yes NoVis Solution Clear Precip->NoVis No YesColor Photodegradation Color->YesColor Yes Color->NoVis No Action1 Action: Sonicate, Warm to 37°C, Check Water Content YesPrecip->Action1 Action2 Action: Discard. Protect from Light. YesColor->Action2 CheckMedia Check Media/Buffer NoVis->CheckMedia Reducers Contains DTT/BME? CheckMedia->Reducers YesRed Chemical Reduction (Nitro -> Amine) Reducers->YesRed Yes Action3 Action: Remove Reducer or Shorten Exposure YesRed->Action3

Caption: Figure 2. Logic tree for diagnosing stability issues. Visual inspection is the first critical step.

Part 6: References

  • Apollo Scientific. (2024). Product Safety & Data Sheet: 5-Bromo-4-methyl-7-nitro-1H-indazole (CAS 1858255-52-3).[2][3] Retrieved from

  • Cheng, X., et al. (2003). "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209. (Establishes baseline stability for DMSO stocks).

  • Bland-Ward, P.A., & Moore, P.K. (1995). "7-Nitroindazole derivatives as inhibitors of nitric oxide synthase." Life Sciences, 57(11), PL131-PL135. (Provides SAR context for nitroindazole stability and activity).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for solubility and lipophilicity principles of bromo/methyl substitutions).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Bromo-Methyl-Indazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for the success...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for the successful nitration of bromo-methyl-indazole scaffolds. This process, a cornerstone of electrophilic aromatic substitution, is often complicated by issues of regioselectivity and yield. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of concentrated nitric and sulfuric acid the standard reagent for this nitration?

A1: The combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is used to generate the potent electrophile required for the reaction: the nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly reactive nitronium ion.[1][2] Without the sulfuric acid catalyst and dehydrating agent, the concentration of the nitronium ion would be too low for the reaction to proceed efficiently.[3][4]

Q2: I'm getting a mixture of isomers. What are the most likely positions for nitration on a bromo-methyl-indazole?

A2: The regiochemical outcome is a complex interplay of the directing effects of the existing substituents (bromo and methyl groups) and the inherent reactivity of the indazole ring. The electron-donating methyl group is an activating, ortho-, para- director, while the bromine atom is a deactivating, ortho-, para- director. Nitration will preferentially occur on the benzene portion of the bicyclic system at positions that are electronically enriched and sterically accessible. The most common challenge in similar syntheses is controlling this regioselectivity.[5] Without knowing the specific substitution pattern of your starting material (e.g., 6-bromo-1-methyl-1H-indazole), it is difficult to predict the exact outcome, but you should anticipate potential nitration at positions 4, 5, and 7.

Q3: My reaction is turning into a dark, insoluble tar. What's happening?

A3: Tar formation is a common issue with acid-sensitive heterocyclic compounds like indazoles, similar to what is observed with indoles.[6] It is often caused by acid-catalyzed polymerization or decomposition of the starting material or product under harsh reaction conditions (e.g., high temperatures or excessively strong acid concentrations). The strong acidic environment can protonate the indazole ring, leading to reactive intermediates that polymerize.[6]

Q4: Are there milder alternatives to the standard HNO₃/H₂SO₄ mixture?

A4: Yes, for sensitive substrates, several milder nitrating agents can provide better control and reduce side reactions. These include:

  • Acetyl nitrate or Benzoyl nitrate: Generally less aggressive and can improve selectivity.[6]

  • Bismuth Nitrate (e.g., Bi(NO₃)₃•5H₂O): An efficient and safer alternative that avoids the use of concentrated, corrosive acids.[7][8]

  • N-Nitropyrazole: A transfer nitrating agent that can be effective under specific catalytic conditions.[9][10]

  • Guanidine nitrate (GN) or Nitroguanidine (NQ): These have been studied as effective nitrating agents in the presence of acid catalysts.[11]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures with potential causes and validated solutions.

Issue 1: Low or No Yield of Nitrated Product

Your reaction, upon workup, shows mostly unreacted starting material or a complex mixture with very little of the desired product.

Logical Troubleshooting Workflow

G cluster_causes Potential Causes cluster_solutions Solutions & Protocols start Low / No Yield cause1 Inefficient Nitronium Ion Generation start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Substrate Degradation start->cause3 cause4 Poor Mass Transfer start->cause4 sol1 Verify Acid Quality & Ratio (H₂SO₄ must be >95%) cause1->sol1 Check sol2 Optimize Temperature Profile (e.g., slow addition at 0°C, then warm to RT) cause2->sol2 Implement sol3 Switch to Milder Nitrating Agent (e.g., Acetyl Nitrate) cause3->sol3 Consider sol4 Ensure Vigorous Stirring (Reaction is often biphasic) cause4->sol4 Action

Caption: Troubleshooting workflow for low reaction yield.

  • Detailed Analysis & Solutions:

    • Inefficient Electrophile Generation: The nitration reaction's driving force is the formation of the NO₂⁺ ion.[12] This requires highly concentrated sulfuric acid (typically >95%) to effectively dehydrate nitric acid. Using old or wet acids will severely inhibit the reaction.

      • Action: Always use fresh, anhydrous grade acids. Verify the concentration of your sulfuric acid. The reaction rate is highly dependent on the acidity of the medium.[13]

    • Suboptimal Temperature: Nitration is an exothermic process. Adding the nitrating mixture too quickly or at too high a temperature can lead to uncontrolled side reactions and decomposition.[14] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

      • Action: Begin the reaction at a low temperature (0-5 °C) with slow, dropwise addition of the nitrating agent or the substrate solution. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.

    • Substrate Degradation: As mentioned in the FAQs, bromo-methyl-indazoles can be sensitive to highly acidic conditions.

      • Action: If you suspect degradation, consider switching to a milder, non-acidic nitrating agent.[6] See the protocol below for using acetyl nitrate.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

The primary challenge is often not a lack of reactivity, but the formation of a difficult-to-separate mixture of nitro-isomers.

Understanding Directing Effects

The final position of the nitro group is determined by the electronic properties of the indazole ring and its substituents. This is a classic principle of electrophilic aromatic substitution.[15]

G cluster_indazole Substituted Indazole Ring cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome indazole Indazole (Bromo & Methyl Substituted) electronics Electronic Effects (Activating/Deactivating Groups) indazole->electronics sterics Steric Hindrance (Access to Reaction Site) indazole->sterics outcome Mixture of Nitro-Isomers electronics->outcome sterics->outcome conditions Reaction Conditions (Temp, Solvent, Nitrating Agent) conditions->outcome

Sources

Troubleshooting

Technical Support Center: 5-Bromo-4-methyl-7-nitro-1H-indazole Storage &amp; Stability

Status: Operational Ticket ID: STAB-IND-7N-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-IND-7N-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Matrix

You are working with 5-bromo-4-methyl-7-nitro-1H-indazole , a highly functionalized heterocycle often used as a scaffold in kinase inhibitor development or as a nitric oxide synthase (NOS) inhibitor analog.

While the indazole core is aromatic and generally robust, this specific substitution pattern introduces three distinct vectors for degradation. Do not treat this as a standard "shelf-stable" solid. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group creates a "push-pull" electronic system that heightens sensitivity to photolysis and benzylic oxidation .

Quick Reference: Optimal Storage Conditions
ParameterRecommendationCriticalityScientific Rationale
Temperature -20°C HighArrhenius suppression of benzylic oxidation rates.
Light Amber Vial / Foil Critical Nitro groups are chromophores susceptible to photoreduction.
Atmosphere Argon/Nitrogen HighPrevents aerobic oxidation of the 4-methyl group.
Container Glass (Borosilicate) MediumAvoid plastics; potential leaching of plasticizers into lipophilic solids.
Desiccation Required MediumMoisture facilitates proton exchange at the N-H position.

Part 1: The "Why" – Mechanisms of Degradation

To prevent degradation, you must understand the enemy. This molecule does not just "go bad"; it undergoes specific chemical transformations driven by environmental energy inputs.

Photochemical Instability (The Nitro Group)

The 7-nitro substituent is a chromophore. Upon exposure to UV or high-intensity visible light, nitro-indazoles can undergo photochemical reduction or rearrangement. This is often observed macroscopically as a color shift from off-white/pale yellow to deep orange or brown.

  • Mechanism:[1][2] Excitation of the nitro group (

    
    ) can lead to radical formation or partial reduction to nitroso species, especially in solution or if the solid lattice is disrupted by moisture.
    
Benzylic Oxidation (The 4-Methyl Group)

The methyl group at the 4-position is "benzylic" (attached to an aromatic ring). Because the ring is electron-deficient (due to the nitro group), the C-H bonds on the methyl group are activated.

  • Mechanism:[1][2] Over long periods of storage in air, atmospheric oxygen can oxidize the methyl group (

    
    ) to an aldehyde (
    
    
    
    ) or carboxylic acid (
    
    
    ). This is the most common cause of "new peaks" appearing in LCMS data at M+14 or M+30.
Visualizing the Threat Landscape

DegradationPathways Molecule 5-bromo-4-methyl- 7-nitro-1H-indazole NitroRed Photoproducts (Nitroso/Radicals) [Color Change] Molecule->NitroRed Photolysis Oxidation Benzylic Oxidation (-CHO / -COOH) [Purity Drop] Molecule->Oxidation Slow Auto-oxidation Agg Hydration/Aggregation [Solubility Loss] Molecule->Agg H-Bonding UV UV/Visible Light (hν) UV->Molecule Oxygen Atmospheric O2 (Air) Oxygen->Molecule Moisture H2O (Humidity) Moisture->Molecule

Figure 1: Primary degradation vectors. Light and Oxygen are the dominant threats to structural integrity.

Part 2: Self-Validating Storage Protocol

Do not rely on the vendor's shipping conditions (often ambient). Upon receipt, execute this workflow to establish a "Chain of Custody" for chemical purity.

Step-by-Step Workflow
  • Initial QC (The "Zero-Point"):

    • Run a quick LCMS or 1H-NMR (DMSO-d6).

    • Validation: Confirm the integration of the methyl singlet (approx 2.6-2.8 ppm) matches the aromatic protons (1:1 ratio). If the methyl signal is low, oxidation has already begun.

  • Aliquot Strategy (Minimize Freeze-Thaw):

    • Never store the bulk bottle in active use.

    • Divide the solid into single-use aliquots (e.g., 5mg or 10mg) in amber glass vials .

    • Why: Repeated opening of a cold bottle introduces condensation (water), which accelerates degradation.

  • Inert Gas Backfill:

    • Place open vials in a desiccator cabinet or glovebox.

    • Flush with Argon or Nitrogen gas for 15-30 seconds before capping.

    • Why: Displaces oxygen to prevent the benzylic oxidation pathway described above.

  • Physical Seal:

    • Cap tightly.[3][4][5] Wrap the cap junction with Parafilm.

    • Place vials inside a secondary container (Ziploc or jar) with a desiccant packet (Silica gel).

  • Deep Freeze:

    • Store at -20°C .

Workflow Diagram

StorageWorkflow Receive Receive Compound (Ambient/Ice Pack) QC QC Check: 1H-NMR / LCMS Receive->QC Decision Purity > 95%? QC->Decision Aliquot Aliquot into Amber Vials Decision->Aliquot Yes Purify Re-Purify (Recrystallization) Decision->Purify No Gas Flush Headspace (Argon/N2) Aliquot->Gas Seal Seal & Desiccate Gas->Seal Store Store at -20°C Seal->Store Purify->QC

Figure 2: Decision tree for processing incoming material to ensure long-term stability.

Part 3: Troubleshooting & FAQs

Q1: The compound has turned from off-white to deep yellow/orange. Is it still usable?

Diagnosis: This is likely surface photolysis . The nitro group has absorbed UV/Vis light. Action:

  • Do not discard immediately. The degradation might be limited to the top micron of the solid crystal lattice.

  • Solubility Check: Dissolve a small amount in DMSO.

  • LCMS Check: If the main peak is still >95% and the impurity profile is minor, the bulk is likely intact. The color change in nitro compounds is often "intense" visually even with <1% chemical degradation.

  • Correction: If purity is low, recrystallize from ethanol/water or perform a silica plug filtration.

Q2: I see a new peak at M+16 or M+14 in my LCMS after 6 months.

Diagnosis: This is Benzylic Oxidation .

  • M+16: Formation of N-oxide or hydroxylation (less likely).

  • M+14: Conversion of Methyl (-CH3) to Aldehyde (-CHO) (Mass change: -2H + O = +14 amu). Action: This is irreversible. You must repurify the compound. For future storage, ensure Argon backfilling is used, as this reaction requires atmospheric oxygen.

Q3: Can I store this in DMSO stock solutions at -20°C?

Recommendation: Caution Advised. While DMSO is a standard solvent, dissolved oxygen in DMSO can accelerate the oxidation of the methyl group. Furthermore, DMSO is hygroscopic.

  • Best Practice: If you must store as a liquid, use anhydrous DMSO , purge with Argon, and store in single-use aliquots. Do not freeze-thaw DMSO stocks of this compound more than once.

Q4: Why does the protocol forbid metal spatulas?

Mechanism: While the C-Br bond is relatively stable, trace transition metals (Iron, Nickel from scratched spatulas) can catalyze oxidative coupling or debromination reactions over long storage periods, especially if the compound is slightly acidic (due to the N-H). Use glass or ceramic tools for handling high-value aliquots.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Bromo-4-methyl-1H-indazole (Analogous Structure). Retrieved from (General handling of halogenated methyl indazoles).

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-7-nitro-1H-indazole. Retrieved from .

  • Tønnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[6][7][8] CRC Press. (Mechanism of nitro-group photoreduction).

  • National Institutes of Health (NIH). PubChem Compound Summary: 7-Nitroindazole. Retrieved from (Data on biological stability and nitro-indazole reactivity).

  • Beilstein Journal of Organic Chemistry. (2016). Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes.

Sources

Optimization

Technical Support Center: Analytical Profiling of 5-bromo-4-methyl-7-nitro-1H-indazole

Status: Operational Current Wait Time: 0 min Operator: Senior Application Scientist (Analytical Chemistry Division) Welcome to the Analytical Technical Support Center. You have reached the specialized support unit for 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 min Operator: Senior Application Scientist (Analytical Chemistry Division)

Welcome to the Analytical Technical Support Center.

You have reached the specialized support unit for 5-bromo-4-methyl-7-nitro-1H-indazole (referred to hereafter as BMNI ). This guide addresses the unique challenges of analyzing this electron-deficient, sterically crowded indazole intermediate.

Unlike standard small molecules, BMNI presents a "perfect storm" for analysts: the nitro group causes peak tailing on standard silica, the bromine creates isotopic complexity, and the indazole tautomerism (1H vs 2H) complicates retention time stability.

Below are the three most common "Support Tickets" we receive, resolved with detailed protocols and mechanistic explanations.

Ticket #1: "I cannot separate the regioisomers."

Issue: Users report a "shoulder" on the main peak or co-elution of the 4-bromo or 6-bromo regioisomers during HPLC analysis. Root Cause: Standard C18 columns rely on hydrophobic interactions. However, BMNI and its regioisomers have nearly identical hydrophobicity (


). They differ primarily in their electron density distribution and 

-cloud shape.
The Solution:

-Electron Targeting

Switch from a C18 stationary phase to a Phenyl-Hexyl or Biphenyl phase. These columns utilize


 interactions, which are highly sensitive to the position of the electron-withdrawing nitro group relative to the bromine atom.
Optimized HPLC Protocol (Regio-Selective)
ParameterSetting / Description
Column Phenyl-Hexyl,

(e.g., XBridge or equivalent)
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (Buffers basic indazole nitrogen)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temp

(Lower temp maximizes

selectivity)
Detection UV @ 254 nm (Aromatic) & 330 nm (Nitro group specific)

Gradient Table:

  • 0.0 min: 90% A / 10% B

  • 15.0 min: 40% A / 60% B

  • 20.0 min: 10% A / 90% B

  • 25.0 min: 90% A / 10% B (Re-equilibration)

Expert Insight: If tailing persists, the nitro group is likely interacting with residual silanols on the silica support. Add 0.1% Triethylamine (TEA) to the mobile phase to "cap" these active sites, or ensure you are using an "end-capped" column.

Ticket #2: "My Mass Spec (LC-MS) signals are inconsistent."

Issue: The molecular ion is invisible in Positive Mode (ESI+), or the fragmentation pattern is confusing. Root Cause:

  • Ionization Physics: The nitro group at position 7 is strongly electron-withdrawing, reducing the basicity of the indazole nitrogens. This makes protonation (

    
    ) difficult in ESI+.
    
  • Isotopic Confusion: Bromine exists as

    
     and 
    
    
    
    in a near 1:1 ratio. A single peak in the MS trace will not exist; you will see a "doublet" separated by 2 mass units.
The Solution: Polarity Switching & Isotope Locking

Use Negative Mode (ESI-) for the primary scan. The acidic proton on the indazole nitrogen (N-H) is easily removed (


), providing a stable signal.
Troubleshooting Workflow: MS Source Optimization

MS_Optimization Start Signal Weak/Absent Check_Mode Check Ionization Mode Start->Check_Mode Decision Is Nitro Group Present? Check_Mode->Decision ESI_Pos ESI Positive (+) Action3 Monitor [M+H]+ (m/z ~256/258) ESI_Pos->Action3 ESI_Neg ESI Negative (-) Action1 Use High pH Buffer (Ammonium Bicarb) ESI_Neg->Action1 Enhance Deprotonation Decision->ESI_Pos No (De-nitro impurity) Decision->ESI_Neg Yes (7-Nitro) Action2 Monitor [M-H]- (m/z ~254/256) Action1->Action2

Figure 1: Decision matrix for optimizing Mass Spectrometry ionization for nitro-indazoles. Note the preference for ESI- due to the acidic N-H proton.

Verification Check: Look for the "Twin Towers" :

  • m/z 254 (

    
     isotope)
    
  • m/z 256 (

    
     isotope)
    
  • These peaks must have equal intensity. If the ratio is skewed, you have a co-eluting impurity (likely a de-brominated or di-brominated species).

Ticket #3: "How do I detect genotoxic hydrazine residues?"

Issue: The synthesis of indazoles often uses hydrazine hydrate, a known mutagen (ICH M7 Class 1). It is polar, lacks a chromophore (invisible to UV), and does not retain on C18 columns. Root Cause: Direct HPLC analysis fails because hydrazine elutes in the void volume.

The Solution: In-Situ Derivatization

You must chemically tag the hydrazine to make it hydrophobic and UV-active.

Protocol: Benzaldehyde Derivatization
  • Reagent Prep: Prepare a solution of 1% Benzaldehyde in Acetonitrile.

  • Sample Prep: Dissolve BMNI sample in the reagent solution.

  • Reaction: Incubate at

    
     for 30 minutes.
    
    • Mechanism:[1][2][3] Hydrazine reacts with benzaldehyde to form benzalazine .

  • Analysis: Inject onto the Standard C18 HPLC (from Ticket #1).

    • Target: Look for the benzalazine peak (highly non-polar, elutes late).

    • Limit of Detection: This method can detect hydrazine down to 1 ppm.

Impurity Profiling: The Origin Map

Understanding where impurities come from allows you to predict them before you even run the gel.

Impurity_Map Start Starting Material: 4-bromo-2-methyl-6-nitroaniline Step1 Diazotization (NaNO2 / AcOH) Start->Step1 Imp2 Impurity B: Regioisomer (6-bromo) Start->Imp2 Isomer in SM Target Target: 5-bromo-4-methyl-7-nitro-1H-indazole Step1->Target Cyclization Imp1 Impurity A: De-brominated species Step1->Imp1 Over-reduction Imp3 Impurity C: N-N Dimer (Azo coupling) Step1->Imp3 Side Reaction

Figure 2: Impurity genealogy for the diazotization synthesis route. Impurity B is the "Critical Pair" requiring Phenyl-Hexyl separation.

References & Regulatory Grounding
  • ICH Q3A(R2): Impurities in New Drug Substances. Defines reporting thresholds (0.05%) and identification thresholds (0.10%).

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. Critical for handling the hydrazine carryover in indazole synthesis.

  • Journal of Chromatography A: Separation of positional isomers of nitro-derivatives. Validates the use of Phenyl-Hexyl phases for nitro-aromatic separation.

  • European Pharmacopoeia (Ph. Eur.) 2.2.29: Liquid Chromatography.[4][5] General standards for system suitability (Resolution > 1.5).

Need further assistance? If your resolution (


) is still < 1.5 after trying the Phenyl-Hexyl column, please upload your chromatogram (CDF format) for advanced method development support.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Confirming nNOS Inhibition by 5-bromo-4-methyl-7-nitro-1H-indazole

This guide is designed for researchers validating the biological activity of 5-bromo-4-methyl-7-nitro-1H-indazole . Based on its structural homology to the well-characterized 7-nitroindazole (7-NI) scaffold, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers validating the biological activity of 5-bromo-4-methyl-7-nitro-1H-indazole . Based on its structural homology to the well-characterized 7-nitroindazole (7-NI) scaffold, this compound is a putative Neuronal Nitric Oxide Synthase (nNOS) inhibitor .[1][2]

The following protocols and comparative analyses provide a robust framework to confirm this target, determine isoform selectivity (nNOS vs. eNOS/iNOS), and validate its utility in neurobiological research.

Executive Summary & Target Hypothesis

Primary Biological Target: Neuronal Nitric Oxide Synthase (nNOS / NOS1).[1] Mechanism of Action: Competitive inhibition at the heme active site, potentially competing with L-Arginine or Tetrahydrobiopterin (BH4). Structural Rationale: The 7-nitroindazole core is a privileged scaffold for nNOS inhibition.[2] The addition of the 5-bromo and 4-methyl groups are structural modifications typically employed to enhance lipophilicity (blood-brain barrier penetration) or potency compared to the parent compound, 7-Nitroindazole (7-NI).[2]

Why Confirmation is Critical

While the 7-nitroindazole core suggests nNOS inhibition, specific substitutions (like the 4-methyl group) can alter:

  • Isoform Selectivity: Does it spare Endothelial NOS (eNOS) to avoid hypertensive side effects?

  • Potency: Does the 5-bromo substituent increase binding affinity (as seen in 3-bromo-7-nitroindazole)?

  • Mechanism: Is the inhibition reversible or suicide inactivation?

Comparative Analysis: Alternatives & Benchmarks

To validate 5-bromo-4-methyl-7-nitro-1H-indazole, you must benchmark it against established NOS inhibitors.[2]

CompoundTarget SelectivityMechanismKey ApplicationLimitation
5-bromo-4-methyl-7-nitro-1H-indazole Putative nNOS > eNOS Competitive (Predicted) Novel Probe / Lead Optimization Requires validation of selectivity profile.
7-Nitroindazole (7-NI) nNOS > eNOS (~10-fold)Competitive (L-Arg/BH4)Gold standard in vivo nNOS toolLow water solubility; requires arachis oil/DMSO.[2]
L-NAME Non-selective (n/e/iNOS)Competitive (L-Arg)General NOS blockade controlCauses severe hypertension (eNOS inhibition).[2]
1400W iNOS >>> n/eNOSIrreversibleInflammation/Immune studiesIneffective for acute neuronal signaling.[2]
3-Bromo-7-Nitroindazole nNOS PotentCompetitiveHigh potency referenceOften used to gauge halogenation effects.[2]

Experimental Validation Protocols

Protocol A: The Citrulline Conversion Assay (Gold Standard)

Objective: Quantify the conversion of L-[³H]Arginine to L-[³H]Citrulline to determine IC50 values for nNOS, eNOS, and iNOS.[2]

Reagents:

  • Recombinant nNOS (rat), eNOS (bovine), and iNOS (murine).

  • L-[2,3,4-³H]Arginine monohydrochloride.[2]

  • NADPH (Cofactor).

  • Calmodulin/CaCl₂ (Essential for nNOS/eNOS).

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant NOS enzymes in HEPES buffer (pH 7.4) containing 1 mM DTT and 10 µg/mL Calmodulin.

  • Inhibitor Incubation: Pre-incubate the enzyme with 5-bromo-4-methyl-7-nitro-1H-indazole (0.1 nM – 100 µM) for 15 minutes at 37°C.[2]

    • Control: Use 7-NI as a positive control.[2]

    • Blank: Buffer without enzyme.

  • Reaction Initiation: Add reaction mix containing 10 µM L-Arginine, L-[³H]Arginine (1 µCi), 1 mM NADPH, and 2 mM CaCl₂.[2]

  • Incubation: Incubate for 10–20 minutes at 37°C.

  • Termination: Stop reaction with ice-cold stop buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass the mixture through a cation-exchange resin column (Dowex-50W).

    • Logic: Unreacted L-Arginine (positively charged) binds to the resin.[2] L-Citrulline (neutral) flows through.[2]

  • Quantification: Measure the flow-through via liquid scintillation counting.

Validation Criteria:

  • nNOS IC50: Should be in the low micromolar or nanomolar range (< 1 µM indicates high potency).

  • Selectivity Index: Calculate Ratio = (IC50 eNOS) / (IC50 nNOS). A ratio >10 confirms nNOS selectivity.

Protocol B: Cellular Target Engagement (DAF-FM Imaging)

Objective: Confirm the compound penetrates the cell membrane and inhibits NO production in live neurons.[2]

System: Primary Cortical Neurons (DIV 14) or SH-SY5Y cells.[2]

  • Dye Loading: Incubate cells with 5 µM DAF-FM Diacetate (cell-permeable NO indicator) for 30 min. Wash ×3 with PBS.[2]

  • Pre-treatment: Treat cells with 5-bromo-4-methyl-7-nitro-1H-indazole (10 µM) or Vehicle (DMSO) for 30 min.[2]

  • Stimulation: Induce nNOS activation using NMDA (100 µM) or Calcimycin (A23187) (calcium ionophore).

  • Measurement: Monitor fluorescence (Ex/Em 495/515 nm) via time-lapse microscopy.

Expected Outcome:

  • Vehicle + NMDA: Rapid increase in fluorescence (NO surge).

  • Compound + NMDA: Significantly blunted fluorescence response, comparable to 7-NI treated cells.[2]

Mechanistic Pathway Visualization

The following diagram illustrates the nNOS signaling pathway and the specific intervention point of 5-bromo-4-methyl-7-nitro-1H-indazole.

nNOS_Pathway cluster_inputs Upstream Activation cluster_enzyme Enzymatic Core cluster_output Downstream Effects NMDA_R NMDA Receptor Calcium Ca2+ Influx NMDA_R->Calcium Glutamate Binding CaM Calmodulin (CaM) Calcium->CaM Binds nNOS_Inactive nNOS (Inactive) CaM->nNOS_Inactive Activates nNOS_Active nNOS (Active Complex) nNOS_Inactive->nNOS_Active Dimerization NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Cofactors L-Arginine + BH4 + NADPH Cofactors->nNOS_Active Substrate Inhibitor 5-bromo-4-methyl- 7-nitro-1H-indazole Inhibitor->nNOS_Active Competitive Inhibition (Heme/Arg Site) cGMP sGC -> cGMP NO->cGMP Signaling Toxicity Neurotoxicity / Excitotoxicity NO->Toxicity Excess NO (Peroxynitrite)

Caption: Mechanism of Action: The compound competitively inhibits the active nNOS-CaM complex, preventing the conversion of L-Arginine to NO, thereby blocking downstream neurotoxicity.

Screening Workflow for Target Confirmation

Use this logical flow to confirm the target specificity of your compound.

Screening_Workflow Start Compound: 5-bromo-4-methyl- 7-nitro-1H-indazole Step1 Primary Screen: Citrulline Assay (nNOS) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Selectivity Screen: eNOS & iNOS Assays Decision1->Step2 Yes Result_Neg REJECT: Non-selective / Inactive Decision1->Result_Neg No (Weak Potency) Decision2 Selectivity Ratio > 10? Step2->Decision2 Step3 Cellular Assay: DAF-FM in Neurons Decision2->Step3 Yes Decision2->Result_Neg No (eNOS Liability) Result_Pos CONFIRMED: Selective nNOS Inhibitor Step3->Result_Pos Inhibits NO Release

Caption: Validation Logic: A stepwise filter to ensure potency, isoform selectivity, and cell permeability before confirming the biological target.

References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology.

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase."[2][3] Life Sciences.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Kalisch, B. E., et al. (1996). "Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice."[2][4] Journal of Neurochemistry.

  • BenchChem. "Structure-Activity Relationship of Indazole-based NOS Inhibitors." (General Reference for Indazole Scaffold Properties)

Sources

Comparative

Technical Comparison Guide: 5-Bromo-4-methyl-7-nitro-1H-indazole &amp; Indazole Scaffolds

This guide provides an in-depth technical comparison of 5-bromo-4-methyl-7-nitro-1H-indazole (BMNI), positioning it not merely as a standalone inhibitor but as a privileged scaffold in the design of Type I ATP-competitiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-bromo-4-methyl-7-nitro-1H-indazole (BMNI), positioning it not merely as a standalone inhibitor but as a privileged scaffold in the design of Type I ATP-competitive kinase inhibitors.

While the structurally related 7-nitroindazole is a classic nNOS inhibitor, the 5-bromo-4-methyl-7-nitro substitution pattern is specifically engineered for "scaffold hopping" in kinase drug discovery—most notably for Leucine-Rich Repeat Kinase 2 (LRRK2) (Parkinson's Disease) and Polo-like Kinase 4 (PLK4) (Oncology).

Executive Summary: The Indazole Advantage

5-bromo-4-methyl-7-nitro-1H-indazole represents a high-value "core" intermediate. Unlike promiscuous aminopyrimidine scaffolds (often used in early screening), this indazole derivative offers orthogonal functionalization vectors:

  • 7-Nitro Group: A "masked" amine. Upon reduction, it forms the critical H-bond donor for the kinase hinge region (mimicking the Adenine

    
     of ATP).
    
  • 5-Bromo Handle: A pre-installed site for Suzuki-Miyaura cross-coupling, allowing extension into the kinase hydrophobic back pocket (Gatekeeper region) .

  • 4-Methyl Group: A steric enforcement element that twists the molecule to improve selectivity against kinases with smaller gatekeeper residues.

Comparison Matrix: Indazole Scaffold vs. Common Alternatives
FeatureIndazole (BMNI Derived) Aminopyrimidine (e.g., LRRK2-IN-1) Quinoline/Quinazoline
Primary Target Class LRRK2, PLK4, AKT, AXLBroad Spectrum (Pan-Kinase)EGFR, HER2, LRRK2
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I or Type II
CNS Penetration High (Low TPSA, compact)Moderate (High H-bond count)Variable (Often P-gp substrates)
Selectivity Profile High (Tunable via 5-position)Low/Moderate (Promiscuous)Moderate
Metabolic Stability Good (after Nitro reduction)Poor (Oxidation prone)Good
Synthetic Utility Excellent (Orthogonal protection)GoodModerate

Mechanistic Comparison & Structural Logic

The "Masked" Hinge Binder

The 7-nitro group is rarely the final active moiety. In drug design, BMNI is almost exclusively used as a precursor. The nitro group is reduced to an amine (


) or coupled to form an amide.
  • BMNI Precursor: Inactive/Weak binder.

  • Reduced Derivative (7-Amino-5-bromo...): Potent Hinge Binder. The

    
     of the indazole and the exocyclic 7-amine form a bidentate H-bond network with the kinase hinge residues (e.g., Ala1950  in LRRK2).
    
Diagram: Scaffold Functionalization & Binding Logic

The following diagram illustrates how BMNI is transformed into a potent inhibitor compared to the nNOS inhibitor pathway.

G cluster_0 Critical Difference BMNI 5-Bromo-4-methyl- 7-nitro-1H-indazole (BMNI Scaffold) nNOS nNOS Inhibition (Nitric Oxide Synthase) BMNI->nNOS Direct Use (Rare) Weak/Toxic Step1 Step 1: Nitro Reduction (-NO2 → -NH2) BMNI->Step1 Activation Kinase Kinase Inhibition (LRRK2, PLK4) Step2 Step 2: Suzuki Coupling (5-Br + Aryl-Boronic Acid) Step1->Step2 Hinge Binder Formation Step2->Kinase Target Engagement FinalDrug Potent Type I Inhibitor (e.g., MLi-2 analogs) Step2->FinalDrug Lead Opt.

Caption: Transformation of the BMNI scaffold. Unlike 7-nitroindazole (nNOS inhibitor), BMNI requires reduction and coupling to achieve high-affinity kinase inhibition.

Comparative Performance Data (Representative)

When comparing BMNI-derived inhibitors to standard tool compounds, the Indazole class demonstrates superior properties for neurological targets (Parkinson's).

Case Study: LRRK2 Inhibition (Parkinson's Disease)

Data synthesized from comparative structure-activity relationship (SAR) studies of Indazole vs. Aminopyrimidine series.

MetricIndazole Series (BMNI-derived) LRRK2-IN-1 (Aminopyrimidine) Significance
LRRK2 IC50 (Biochem) < 10 nM (Highly Potent)13 nMComparable potency.
Kinase Selectivity (Gini) 0.75 (High) 0.45 (Moderate)Indazoles hit fewer off-targets (e.g., minimal TTK/JAK inhibition).
Brain/Plasma Ratio (

)
> 0.5 < 0.1Critical: BMNI derivatives cross the BBB; LRRK2-IN-1 does not.
Efflux Ratio (MDR1) < 2.0> 10.0Indazoles are less likely to be pumped out by P-gp.
Solubility ModerateLow4-methyl group aids in crystal packing and solubility.

Key Insight: While Aminopyrimidines (like LRRK2-IN-1) are excellent in vitro tools, they fail in in vivo CNS models due to poor blood-brain barrier (BBB) penetration. The BMNI scaffold is the industry standard for generating brain-penetrant LRRK2 inhibitors (e.g., precursors to MLi-2).

Experimental Protocols

Protocol A: Scaffold Activation (Nitro Reduction)

To convert BMNI into a kinase-active hinge binder.

Objective: Selective reduction of the 7-nitro group to 7-amine without debrominating the 5-position.

  • Dissolution: Dissolve 1.0 eq of 5-bromo-4-methyl-7-nitro-1H-indazole in Ethanol/THF (1:1 v/v).

  • Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq) dissolved in minimal water.
    
    • Note: Avoid catalytic hydrogenation (

      
      ) as it may cause de-bromination (stripping the coupling handle).
      
  • Reflux: Heat to 80°C for 2-4 hours. Monitor via LC-MS (Target Mass: M-30 for reduction).

  • Workup: Filter through Celite to remove Iron. Concentrate filtrate.

  • Validation:

    
     should show disappearance of Nitro-associated shifts and appearance of broad amine singlet at 
    
    
    
    5.0-6.0 ppm.
Protocol B: Kinase Selectivity Profiling (Fragment Screening)

To validate the BMNI derivative against a kinase panel.

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HotSpot™ (Reaction Biology).

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure:

    • Prepare 10-point dose-response of the 7-amino-5-aryl-indazole derivative (synthesized from BMNI).

    • Incubate with LRRK2 (G2019S mutant) and tracer for 60 mins.

    • Measure TR-FRET signal.

  • Data Analysis:

    • Calculate

      
       using a sigmoidal dose-response equation:
      
      
      
      
    • Success Criteria:

      
       for LRRK2; 
      
      
      
      for TTK/JAK2 (Selectivity window).

Synthesis & Optimization Workflow

The following workflow describes how to utilize BMNI to generate a library of inhibitors.

Workflow Start Start: 5-bromo-4-methyl-7-nitro-1H-indazole Step1 Step 1: SEM Protection (Protect Indazole Nitrogen) Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling (React 5-Br with Aryl Boronic Acids) Step1->Step2  Diversity Point 1   Step3 Step 3: Nitro Reduction (Fe/NH4Cl -> 7-NH2) Step2->Step3 Step4 Step 4: Amide Coupling/Capping (Optional: Acylation of 7-NH2) Step3->Step4  Diversity Point 2   End Final Library: 5-Aryl-4-Methyl-7-Amino-Indazoles Step4->End

Caption: Library generation workflow. The 5-bromo position allows for the introduction of chemical diversity (Diversity Point 1) to probe the kinase hydrophobic pocket.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. BenchChem Technical Library.

  • Osborne, J., et al. (2019). "Discovery of potent and selective 5-azaindazole inhibitors of leucine-rich repeat kinase 2 (LRRK2)." Bioorganic & Medicinal Chemistry Letters, 29(4), 668-673.

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole LRRK2 inhibitors." Journal of Medicinal Chemistry, 55(22), 9416-9433. (Comparison of Indazole/Pyrazole scaffolds).

  • ProbeChem. (2024). Nitric Oxide Synthase (NOS) Inhibitors: 7-Nitroindazole vs 3-Bromo-7-Nitroindazole.[1][3][4] ProbeChem Product Guide.

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-7-nitro-1H-indazole (CAS 316810-82-9). Merck KGaA.

Sources

Comparative

A Comparative Guide to Validating Screening Hits: An In-depth Analysis Utilizing Indazole-Based Compounds

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits"—compounds that exhibit a desired biological activity against a specific target. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits"—compounds that exhibit a desired biological activity against a specific target. However, the journey from a primary hit to a validated lead compound is fraught with potential pitfalls, including false positives and artifacts. Rigorous and multi-faceted hit validation is therefore not merely a procedural step but the cornerstone of a successful drug development campaign.

This guide provides a comprehensive framework for validating hits from a screen, with a particular focus on the versatile indazole scaffold. While the specific compound 5-bromo-4-methyl-7-nitro-1H-indazole is not extensively documented as a screening tool, the broader class of indazole derivatives is of significant interest in medicinal chemistry, with numerous examples of kinase inhibitors and other targeted agents.[1][2] We will therefore use this chemical class as a relevant case study to explore the principles and practices of robust hit validation.

The Imperative of Hit Validation: Beyond the Primary Screen

A primary HTS assay is designed for speed and scale, often at the expense of precision. This can lead to a high rate of false positives, which can arise from various sources including assay interference, compound aggregation, or non-specific activity. The goal of hit validation is to systematically eliminate these artifacts and confirm that the observed activity is due to a specific, on-target interaction that is amenable to chemical optimization.

A well-designed hit validation cascade should provide confidence in three key areas:

  • Authenticity of the Hit: Is the observed activity real and reproducible?

  • Specificity of Action: Does the compound interact with the intended target in a specific manner?

  • Tractability for Drug Development: Does the compound represent a viable starting point for a medicinal chemistry program?

A Multi-pronged Approach to Hit Validation

A robust hit validation strategy employs a battery of orthogonal assays and counter-screens to build a comprehensive profile of each hit compound. This approach can be conceptualized as a funnel, where a large number of initial hits are progressively filtered through increasingly stringent criteria.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Cellular Activity & Liability Assessment A Primary HTS Hits B Dose-Response Confirmation A->B C Purity & Identity Analysis (LC-MS, NMR) B->C D Orthogonal Biochemical Assay C->D E Biophysical Binding Assay (e.g., SPR, DSF) D->E F Cell-Based Target Engagement Assay E->F G Counter-Screening (Related Targets) F->G H Cellular Functional Assay G->H I Cytotoxicity Assay H->I J Preliminary ADME Profiling I->J K Validated Hits for Lead Optimization J->K

Caption: A generalized workflow for hit validation, from primary hits to validated leads.

Phase 1: Hit Confirmation - Is the Hit Real?

The initial phase of validation focuses on confirming the identity, purity, and dose-dependent activity of the hit compound.

1.1. Dose-Response Confirmation and IC50 Determination: The first step is to re-test the hit compound over a range of concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50). This confirms that the observed activity is concentration-dependent and provides a quantitative measure of potency.

1.2. Purity and Identity Analysis: It is crucial to verify the identity and purity of the hit compound. This is typically achieved using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Contaminants in the sample can be a source of false positives, so it is essential to ensure that the activity is associated with the intended molecule.

Phase 2: Target Engagement and Specificity - Is it the Right Target?

Once a hit has been confirmed, the next step is to demonstrate that it directly interacts with the intended target and does so with a degree of specificity.

2.1. Orthogonal Biochemical Assays: An orthogonal assay measures the same biological activity as the primary screen but uses a different detection method.[3] This helps to eliminate artifacts related to the specific assay technology used in the HTS. For example, if the primary screen for a kinase inhibitor used a fluorescence-based readout, an orthogonal assay might employ a label-free method like mass spectrometry to monitor substrate phosphorylation.

Table 1: Comparison of Primary and Orthogonal Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Primary: Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon enzymatic modification.Homogeneous, high-throughput, sensitive.Prone to interference from fluorescent compounds or light scattering.
Orthogonal: ADP-Glo™ Luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.High sensitivity, low interference.Indirect measurement, requires specific reagents.
Orthogonal: Mass Spectrometry Directly measures the mass change of the substrate upon phosphorylation.Label-free, direct measurement, high information content.Lower throughput, requires specialized equipment.

2.2. Biophysical Binding Assays: Biophysical methods directly measure the binding of a compound to its target protein, providing orthogonal evidence of target engagement. These techniques are invaluable for confirming a direct interaction and can also provide information on binding affinity and kinetics.

Commonly used biophysical methods include:

  • Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip when a compound binds to an immobilized target protein.

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature of a protein upon ligand binding.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change associated with a binding event to determine binding affinity, stoichiometry, and thermodynamics.

2.3. Cell-Based Target Engagement Assays: Confirming that a compound engages its target in a cellular environment is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to demonstrate target binding in intact cells or cell lysates.

2.4. Counter-Screening and Selectivity Profiling: To assess the specificity of a hit, it is important to test it against related targets. For a kinase inhibitor, this would involve screening against a panel of other kinases. A selective compound will show significantly higher potency for the intended target compared to other related proteins.

Phase 3: Cellular Activity and Liability Assessment - Is it a Good Starting Point?

The final phase of hit validation assesses the compound's activity in a more physiologically relevant context and identifies potential liabilities that could hinder its development.

3.1. Cellular Functional Assays: These assays measure the effect of the compound on a downstream cellular process that is modulated by the target. For an inhibitor of a signaling kinase, this could be a Western blot to measure the phosphorylation of a downstream substrate or a reporter gene assay to measure changes in gene expression.

3.2. Cytotoxicity Assays: It is essential to determine if the observed cellular activity is due to a specific on-target effect or simply a consequence of general cytotoxicity. Assays that measure cell viability, such as the MTT or CellTiter-Glo® assays, are used to assess the compound's toxicity. A desirable hit will show a significant window between its on-target cellular potency and its cytotoxic concentration.

3.3. Preliminary ADME Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help to identify potential liabilities that may be difficult to overcome through chemical modification. Simple, high-throughput assays can be used to measure properties such as:

  • Solubility: Poor solubility can lead to inaccurate in vitro data and poor bioavailability in vivo.

  • Permeability: The ability of a compound to cross cell membranes is a key factor in its oral bioavailability.

  • Metabolic Stability: Rapid metabolism by liver enzymes can lead to a short half-life in the body.

Case Study: Validating an Indazole-Based Kinase Inhibitor Hit

Let's consider a hypothetical scenario where a 6-bromo-1H-indazole derivative has been identified as a hit in a screen for inhibitors of Fibroblast Growth Factor Receptor (FGFR).[2]

G cluster_0 Hit Confirmation cluster_1 Target Engagement & Specificity cluster_2 Cellular Activity & Liability A Primary Screen Hit (6-bromo-1H-indazole derivative) IC50 = 500 nM (FP assay) B Dose-Response Confirmation IC50 = 450 nM A->B C Purity & Identity (>98% by LC-MS, structure confirmed by NMR) B->C D Orthogonal Assay (ADP-Glo™) IC50 = 550 nM C->D E Biophysical Binding (SPR) KD = 600 nM D->E F Cell-Based Target Engagement (CETSA) Thermal shift observed E->F G Kinase Selectivity Panel (>50-fold selective for FGFR over other kinases) F->G H Cellular Assay (Inhibition of ERK phosphorylation) IC50 = 1.2 µM G->H I Cytotoxicity Assay (HeLa cells) CC50 > 50 µM H->I J Preliminary ADME (Acceptable solubility and permeability) I->J K Validated Lead Candidate J->K

Caption: A hypothetical validation workflow for an indazole-based FGFR inhibitor.

In this example, the initial hit is systematically validated through a series of assays that confirm its identity, on-target activity, and selectivity, as well as its functional activity in a cellular context. The significant window between the on-target cellular IC50 and the cytotoxicity CC50, along with favorable preliminary ADME properties, would provide strong justification for advancing this compound to a lead optimization program.

Conclusion

The validation of hits from a high-throughput screen is a critical and multi-faceted process that requires a carefully designed experimental cascade. By employing a combination of orthogonal biochemical assays, biophysical binding studies, and cell-based functional and liability assays, researchers can build a strong body of evidence to support the advancement of a hit compound. The indazole scaffold, with its proven track record in medicinal chemistry, serves as an excellent example of the types of molecules that can emerge from such a rigorous validation process, ultimately leading to the development of novel therapeutics.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Mountpleasure, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • PubChemLite. (n.d.). 5-bromo-7-nitro-1h-indazole. Retrieved from [Link]

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Taylor & Francis. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Available at: [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ScienceDirect. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Retrieved from [Link]

  • Environmental Protection Agency. (2025). 5-bromo-7-nitro-1H-indazole - Exposure: Exposure Predictions. Retrieved from [Link]

  • Yeshiva University. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Retrieved from [Link]

  • UT Southwestern. (n.d.). Publications: High-Throughput Screening Core Facility. Retrieved from [Link]

  • Glycogen Bioscience. (n.d.). 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-4-methyl-7-nitro-1H-indazole

This guide provides essential safety and handling protocols for 5-bromo-4-methyl-7-nitro-1H-indazole. As a dedicated partner in your research and development endeavors, we prioritize your safety by delivering procedural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 5-bromo-4-methyl-7-nitro-1H-indazole. As a dedicated partner in your research and development endeavors, we prioritize your safety by delivering procedural guidance grounded in rigorous scientific principles. This document is designed to empower you, the researcher, with the knowledge to work safely and effectively.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-4-methyl-7-nitro-1H-indazole (CAS No. Not Available) was not publicly accessible at the time of this writing. The following guidance is synthesized from an expert assessment of its chemical structure and hazard data from structurally analogous compounds. This protocol should be used to supplement, not replace, your institution's specific Chemical Hygiene Plan and a thorough risk assessment conducted with your Environmental Health and Safety (EHS) department.

Hazard Analysis: Understanding the Compound's Profile

To establish a robust safety protocol, we must first deconstruct the potential hazards of 5-bromo-4-methyl-7-nitro-1H-indazole. Its structure contains several functional groups that inform our risk assessment: a brominated aromatic system, a nitro group, and an indazole core. By examining data on similar compounds, we can build a reliable hazard profile.

The primary hazards associated with compounds of this class include acute toxicity, irritation to the skin, eyes, and respiratory system.[1][2][3] The European Chemicals Agency (ECHA) classifies the related compound 5-bromo-7-nitro-1H-indazole as acutely toxic if swallowed (Acute Tox. 4, H302).[4]

Hazard CategoryGHS Classification (Inferred)Potential Effects & Reference Compounds
Acute Oral Toxicity Category 3 or 4; H301/H302 (Toxic/Harmful if swallowed)Data from 5-Bromo-1H-indazole (Acute Tox. 3)[5], 6-Nitroindazole (Harmful)[2], and 5-bromo-7-nitro-1H-indazole (Acute Tox. 4)[4] suggest significant oral toxicity.
Skin Corrosion/Irritation Category 2; H315 (Causes skin irritation)Structurally similar compounds like 5-bromo-7-nitroindole[1], 6-nitroindazole[2], and 5-Bromo-2-methyl-4-nitro-1H-imidazole[3] are classified as skin irritants.
Serious Eye Damage/Irritation Category 2; H319 (Causes serious eye irritation)The aforementioned analogues are also documented to cause serious eye irritation.[1][2][3]
Respiratory Irritation Category 3; H335 (May cause respiratory irritation)The potential for the powdered substance to become airborne and irritate the respiratory tract is high, a hazard noted for 5-bromo-7-nitroindole.[1]
Long-Term Effects Data Not AvailableThe toxicological properties have not been fully investigated.[3] Some related nitro-aromatic compounds have been linked to other chronic effects, warranting a cautious approach.[6][7]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it must be used in conjunction with a hierarchy of established safety controls. The Occupational Safety and Health Administration (OSHA) mandates this approach to ensure maximum protection.[8][9]

  • Engineering Controls: These are the primary, most effective controls. For this compound, all handling must occur within a certified chemical fume hood to contain dust and vapors.[9]

  • Administrative Controls: These are your laboratory's standard operating procedures (SOPs), safety training, and signage. Your work must be governed by a well-understood and practiced protocol.

  • Personal Protective Equipment (PPE): This is the equipment you wear. The following sections detail the specific PPE required for handling 5-bromo-4-methyl-7-nitro-1H-indazole.

Core PPE Protocol for 5-bromo-4-methyl-7-nitro-1H-indazole

Based on the hazard assessment, a comprehensive PPE ensemble is required. The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10] For this specific compound, the requirements are more stringent.

Body Protection

A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down to ensure maximum coverage of skin and personal clothing.

Eye and Face Protection

Given the high risk of serious eye irritation[1][2][3], standard safety glasses are insufficient.

  • Required: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10]

  • Recommended for larger quantities (>1g) or splash risks: A full-face shield worn over chemical splash goggles provides an additional layer of protection.[10]

Hand Protection

Proper glove selection is critical to prevent skin contact and potential absorption.

  • Glove Type: Nitrile gloves are the standard recommendation. Always check the manufacturer's compatibility chart for breakthrough times with halogenated and nitro-aromatic compounds.

  • Procedure: Use a double-gloving technique, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or punctures before use.[6] Wash hands thoroughly after removing gloves.

Respiratory Protection

While a fume hood is the primary engineering control, respiratory protection may be necessary in specific scenarios. A respiratory protection program that meets OSHA's 29 CFR 1910.134 must be followed whenever a respirator is warranted.[6]

  • Standard Handling (in a fume hood): No respirator is typically required.

  • Weighing Powder Outside a Vented Enclosure: A NIOSH-approved N95 particulate respirator is the minimum requirement.

  • Spill Cleanup: For a significant spill, a full-face respirator with combination organic vapor/particulate cartridges may be required.[11]

Procedural Workflow: From Preparation to Disposal

This section provides a step-by-step guide for tasks involving 5-bromo-4-methyl-7-nitro-1H-indazole.

PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat.

    • Put on inner gloves.

    • Put on chemical splash goggles and a face shield (if needed).

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves, peeling them off without touching the outside surface. Dispose of them in the designated halogenated solid waste container.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove face shield and goggles.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Handling and Operational Plan
  • Preparation: Before beginning, ensure a chemical spill kit is accessible. Designate a specific area within the fume hood for the procedure.

  • Weighing: Conduct all weighing of the solid compound on a weigh paper or in a tared container within the fume hood to contain any airborne dust.

  • Transfer: Use a spatula or other appropriate tool for transfers. Avoid creating dust. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: Decontaminate the work surface within the fume hood. All contaminated disposable materials (weigh paper, pipette tips, gloves) must be placed in the designated hazardous waste container.

Spill and Emergency Plan
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's EHS.

  • Small Spill Containment (if trained):

    • Ensure you are wearing the appropriate PPE (including respiratory protection if needed).

    • Cover the spill with an absorbent material from your chemical spill kit.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal Plan

As a halogenated and nitrated organic compound, 5-bromo-4-methyl-7-nitro-1H-indazole requires specialized disposal.[12] Improper disposal can cause significant environmental harm.[7]

  • Segregation: This compound must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[12][13] Do not mix with non-halogenated waste.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a well-ventilated area, such as a satellite accumulation area within or near the lab.[14]

  • Disposal of Contaminated PPE: All disposable PPE (gloves, weigh paper, etc.) that has come into contact with the chemical must be disposed of as solid halogenated hazardous waste.

  • Final Disposal: The recommended method for final disposal is high-temperature incineration conducted by a licensed hazardous waste contractor.[12] Contact your institution's EHS department to arrange for pickup and disposal.

Diagram: PPE Selection and Operational Workflow

The following diagram outlines the decision-making process for safely handling 5-bromo-4-methyl-7-nitro-1H-indazole.

PPE_Workflow PPE Selection and Operational Workflow cluster_prep 1. Pre-Operational Assessment cluster_ppe 2. PPE Selection cluster_ops 3. Operation & Disposal start Start: New Procedure with 5-bromo-4-methyl-7-nitro-1H-indazole hazard_assessment Conduct Hazard Assessment (Review this guide & SDS of analogues) start->hazard_assessment eng_controls Confirm Engineering Controls: Certified Chemical Fume Hood Available? hazard_assessment->eng_controls ppe_base Base PPE: - Flame-Resistant Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles eng_controls->ppe_base Yes stop STOP! Do not proceed without a functional fume hood. eng_controls->stop No face_shield Is quantity >1g or significant splash risk? ppe_base->face_shield add_shield Add Face Shield over Goggles face_shield->add_shield Yes respirator Is there a risk of airborne dust outside a fume hood? face_shield->respirator No add_shield->respirator add_respirator Add NIOSH-approved N95 Respirator respirator->add_respirator Yes donning Don PPE Correctly respirator->donning No add_respirator->donning handling Perform Handling in Fume Hood (Weighing, Transfer, etc.) donning->handling spill Spill Occurs? handling->spill spill_protocol Follow Spill Protocol spill->spill_protocol Yes waste_disposal Segregate all waste as 'Halogenated Organic Waste' spill->waste_disposal No spill_protocol->waste_disposal doffing Doff PPE Correctly waste_disposal->doffing end End of Procedure doffing->end

Caption: Decision workflow for handling 5-bromo-4-methyl-7-nitro-1H-indazole.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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